Isoquinoline-3-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
isoquinoline-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.ClH/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9;/h1-6H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAGIJSBQEATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676619 | |
| Record name | Isoquinoline-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-42-5 | |
| Record name | Isoquinoline-3-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Isoquinoline-3-carboximidamide hydrochloride" chemical structure and properties
Technical Monograph: Isoquinoline-3-carboximidamide Hydrochloride
Part 1: Chemical Identity & Structural Pharmacophore
Isoquinoline-3-carboximidamide hydrochloride (CAS: 1179362-42-5) is a critical bicyclic aromatic scaffold used extensively in medicinal chemistry, specifically as a P1 arginine mimetic in the design of serine protease inhibitors.
Unlike flexible aliphatic arginine side chains, this molecule offers a rigid, planar geometry. This rigidity minimizes the entropic penalty upon binding to an enzyme's active site, making it a highly efficient "warhead" for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, uPA).
Structural Analysis
The molecule consists of an isoquinoline ring fused with a highly basic amidine group at the 3-position.
-
The Amidine Group (
): At physiological pH (7.4), this group is fully protonated ( ). It mimics the guanidinium group of arginine, forming a critical salt bridge with the aspartate residue (typically Asp189) at the bottom of the S1 pocket. -
The Isoquinoline Scaffold: Provides a hydrophobic surface for
-stacking interactions with aromatic residues (e.g., Trp215 in Factor Xa) and restricts the conformational space of the inhibitor.
Part 2: Physicochemical Properties
The following data characterizes the hydrochloride salt form, which is the standard stable solid for research applications.
| Property | Data | Note |
| IUPAC Name | Isoquinoline-3-carboximidamide hydrochloride | |
| CAS Number | 1179362-42-5 | Specific to HCl salt |
| Molecular Formula | (Free base: | |
| Molecular Weight | 207.66 g/mol | Free base MW: 171.20 |
| Solubility | Water (>50 mM), DMSO, Methanol | Highly soluble due to ionic character |
| Acidity ( | Protonation occurs first at the amidine | |
| Appearance | Off-white to pale yellow solid | Hygroscopic |
| Melting Point | > 220°C (Decomposition) | Typical for amidine salts |
Part 3: Synthetic Architecture
The synthesis of Isoquinoline-3-carboximidamide HCl typically follows the Pinner Reaction pathway, converting a nitrile precursor into an imidate ester, followed by ammonolysis. This method avoids harsh conditions that could degrade the isoquinoline ring.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Pinner method. The transformation proceeds through an unstable imidate intermediate which is immediately converted to the stable amidine salt.
Detailed Synthetic Protocol
-
Imidate Formation: Dissolve 3-cyanoisoquinoline in anhydrous ethanol. Bubble dry HCl gas through the solution at 0°C until saturation. Stir at room temperature for 12–24 hours. The imidate hydrochloride usually precipitates or is isolated by solvent evaporation.
-
Ammonolysis: Resuspend the imidate intermediate in anhydrous ethanol. Treat with excess anhydrous ammonia (gas or solution in methanol/ethanol). Stir for 24 hours.
-
Purification: The product precipitates as the hydrochloride salt. Recrystallize from ethanol/ether to remove ammonium chloride byproducts.
Part 4: Biological Mechanism of Action
The primary utility of this compound is its ability to inhibit Trypsin-like Serine Proteases . These enzymes share a highly conserved active site mechanism but differ in their specificity pockets (S1, S2, S3).
Mechanism: The S1 Pocket Anchor
The S1 pocket of trypsin-like proteases contains a negatively charged Aspartate residue (Asp189 in chymotrypsin numbering) at its base.
-
Electrostatic Steering: The positively charged amidine group is attracted to the electronegative active site.
-
Salt Bridge Formation: A bidentate hydrogen bond/salt bridge forms between the amidine nitrogens and the carboxylate oxygens of Asp189.
-
Lock-and-Key: The planar isoquinoline ring fits snugly into the hydrophobic cleft, displacing water molecules and stabilizing the complex.
Pharmacophore Interaction Diagram
Figure 2: Mechanistic binding mode. The amidine moiety serves as the primary anchor (P1 residue), mimicking the arginine side chain of the natural substrate.
Part 5: Experimental Protocols
Protocol A: Enzymatic Inhibition Assay ( Determination)
Objective: Determine the inhibition constant (
Materials:
-
Enzyme: Human Factor Xa (0.5 nM final concentration).
-
Substrate: Chromogenic substrate S-2765 (N-α-Benzyloxycarbonyl-D-Arg-Gly-Arg-pNA).
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.
-
Detection: Microplate reader (Absorbance at 405 nm).
Methodology:
-
Preparation: Prepare serial dilutions of the inhibitor (Isoquinoline-3-carboximidamide HCl) in the assay buffer (Range: 0.1 nM to 100 µM).
-
Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor dilution in a 96-well plate. Incubate for 15 minutes at 25°C to reach equilibrium.
-
Initiation: Add 20 µL of chromogenic substrate (
concentration). -
Measurement: Monitor the release of p-nitroaniline (pNA) kinetically at 405 nm for 10 minutes.
-
Analysis: Plot initial velocity (
) vs. inhibitor concentration ( ). Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 models to derive .
Validation Criteria:
-
Z-Factor: Must be > 0.5 for assay reliability.
-
Control: Use a known inhibitor (e.g., Rivaroxaban or Benzamidine) as a positive control.
References
-
Lead Sciences. (n.d.). Isoquinoline-3-carboximidamide hydrochloride Product Data. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Amidines (Pinner Reaction). Retrieved from [Link]
- Journal of Medicinal Chemistry. (Various). Structure-Activity Relationships of Arginine Mimetics in Serine Protease Inhibitors. (General reference for amidine pharmacophore mechanics).
-
PubChem. (2025).[1] Isoquinoline-3-carboxamide (Related Amide Structure & Properties). Retrieved from [Link]
Sources
An In-Depth Technical Guide to Isoquinoline-3-Carboximidamide Hydrochloride and its Derivatives in Modern Drug Discovery
This guide provides an in-depth technical exploration of Isoquinoline-3-carboximidamide hydrochloride, a representative of the broader isoquinoline class of compounds. The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with significant therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, and therapeutic potential of this important chemical family.
The Isoquinoline Scaffold: A Privileged Structure in Pharmacology
The isoquinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
Historically, isoquinolines were first isolated from coal tar in 1885.[1] Many naturally occurring alkaloids, such as papaverine and berberine, feature the isoquinoline core and have been used in traditional medicine for centuries.[2][4] Modern medicinal chemistry has expanded upon this natural diversity, creating a vast library of synthetic isoquinoline derivatives with tailored biological activities. These compounds are utilized in the manufacturing of anesthetics, antihypertensive agents, and vasodilators, among other therapeutic agents.[4][5]
Physicochemical Properties
Isoquinoline itself is a colorless, hygroscopic solid with a low solubility in water but good solubility in common organic solvents and dilute acids.[1] As a weak base (pKa of 5.14), it readily forms salts, such as the hydrochloride salt, upon treatment with strong acids like HCl.[1] This property is crucial for pharmaceutical development, as salt formation can significantly improve the solubility and bioavailability of a drug candidate. The chemical properties of isoquinoline derivatives can be finely tuned by the addition of various substituents to the ring system, which can alter the molecule's electron density, lipophilicity, and steric profile, thereby influencing its biological activity.[2]
Synthesis of Isoquinoline Derivatives: Established and Novel Methodologies
The synthesis of the isoquinoline core and its derivatives is well-established in organic chemistry, with several named reactions providing reliable routes to this scaffold.
Classical Synthetic Routes
-
Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines. It involves the cyclization of a β-phenylethylamine that has been acylated, using a Lewis acid such as phosphoryl chloride or phosphorus pentoxide. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.[1][4]
-
Pictet-Spengler Reaction: This reaction forms a 1,2,3,4-tetrahydroisoquinoline through the acid-catalyzed cyclization of an imine generated from the reaction of an arylethanamine with an aldehyde.[4][6] The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions.[4]
-
Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinoline itself, utilizing the reaction of a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[1]
Modern Synthetic Approaches
Recent advancements in synthetic methodology have provided more efficient and versatile routes to isoquinoline derivatives. For instance, palladium-catalyzed aminocarbonylation reactions have been developed for the selective synthesis of isoquinoline-1-carboxamides.[7] These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.
Illustrative Synthetic Workflow: General Synthesis of 1-Methyl-3,4-dihydroisoquinolines
The following workflow provides a generalized, step-by-step methodology for the synthesis of 1-methyl-3,4-dihydroisoquinolines, a common intermediate in the preparation of more complex isoquinoline derivatives.
Caption: Generalized workflow for the synthesis of 1-methyl-3,4-dihydroisoquinolines.
Mechanism of Action and Therapeutic Applications
The biological activity of isoquinoline derivatives is diverse and depends heavily on their substitution patterns. Several key mechanisms of action have been identified, leading to a wide range of therapeutic applications.
Anticancer Activity
Isoquinoline-based compounds have emerged as promising anticancer agents, with their antiproliferative effects attributed to various mechanisms.[8] These include the inhibition of key signaling pathways such as PI3K/Akt/mTOR, induction of apoptosis and cell cycle arrest, and disruption of microtubule polymerization.[8]
One of the most significant areas of research for isoquinoline derivatives in oncology is the inhibition of DNA repair pathways. Cancer cells often have defects in these pathways, making them more reliant on alternative repair mechanisms for survival.[9] Small molecule inhibitors targeting these remaining pathways can induce synthetic lethality, selectively killing cancer cells while sparing normal cells.[9][10][11] For example, inhibitors of poly(ADP-ribose) polymerase (PARP) have shown significant clinical success in treating cancers with BRCA1/2 mutations.[10][12] The isoquinoline scaffold is being actively explored for the development of novel inhibitors of various DNA damage response (DDR) proteins.
Caption: Mechanism of action of isoquinoline-based DNA Damage Response (DDR) inhibitors.
Antimicrobial Properties
Certain isoquinoline derivatives, such as berberine, exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[2] Their proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of essential metabolic processes.[2][13] The development of novel isoquinoline-based antimicrobial agents is a promising strategy to combat the growing threat of antibiotic resistance.[14]
Central Nervous System (CNS) Applications
The rigid structure of the isoquinoline scaffold allows for precise interactions with receptors and enzymes in the central nervous system. This has led to the development of isoquinoline derivatives with potent anti-Alzheimer effects and other activities that alleviate CNS dysfunctions.[3][8]
Experimental Protocols and Data Analysis
The evaluation of novel isoquinoline derivatives requires a suite of well-defined experimental protocols to characterize their biological activity and physicochemical properties.
In Vitro Assays
-
Antiproliferative Activity: The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Antimicrobial Susceptibility Testing: The disc diffusion method and the determination of the minimum inhibitory concentration (MIC) are standard techniques to evaluate the antibacterial and antifungal activities of new compounds.
-
Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as those in the DNA repair pathway, enzyme inhibition assays are crucial to determine the potency and selectivity of the inhibitor.
Physicochemical Property Determination
| Property | Method | Importance |
| Solubility | Kinetic or thermodynamic solubility assays | Crucial for bioavailability and formulation development. |
| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC | Influences cell permeability and metabolic stability. |
| pKa | Potentiometric titration or UV-Vis spectroscopy | Determines the ionization state at physiological pH, affecting solubility and target binding. |
Conclusion and Future Directions
Isoquinoline-3-carboximidamide hydrochloride and its derivatives represent a versatile and pharmacologically significant class of compounds. The rich history of isoquinolines in both natural products and synthetic drugs underscores the enduring importance of this scaffold in medicinal chemistry. Future research will likely focus on the development of highly selective and potent isoquinoline derivatives targeting novel biological pathways, particularly in the areas of oncology and infectious diseases. The continued exploration of innovative synthetic methodologies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of the next generation of isoquinoline-based therapeutics.
References
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Wikipedia. Isoquinoline. Retrieved from [Link]
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Ladds, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. Retrieved from [Link]
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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Dexter, D. L., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 48(5), 1242-1247. Retrieved from [Link]
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. Retrieved from [Link]
-
PubChem. Isoquinolin-3-yl carboxamides and preparation and use thereof - Patent US-11548872-B2. Retrieved from [Link]
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]
-
Pilie, P. G., et al. (2019). Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy. Nature Reviews Clinical Oncology, 16(1), 44-64. Retrieved from [Link]
-
Cancer, N. A. R. (2025). Targeting DNA repair mechanisms in cancer therapy: the role of small molecule DNA repair inhibitors. NAR Cancer. Retrieved from [Link]
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Retrieved from [Link]
-
Sanna, D., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2349. Retrieved from [Link]
-
Frontiers. DNA Repair Pathways in Cancer Therapy and Resistance. Retrieved from [Link]
- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
Terent'ev, A. O., et al. (2023). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. Molecules, 28(5), 2345. Retrieved from [Link]
-
AACR Journals. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies. Retrieved from [Link]
-
ResearchGate. (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Retrieved from [Link]
-
Kollár, L., et al. (2023). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 28(10), 4125. Retrieved from [Link]
-
OncLive. (2016, December 2). DNA Repair Defects Emerge as a New Category for Anticancer Therapies. Retrieved from [Link]
- Li, B., et al. (2004). Synthesis, Characterization and Biological Activities of N-Acyl-3-(3-pyridyl)-5-aryl-pyrazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(8), 1759-1762.
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Navigating the Physicochemical Landscape of Isoquinoline-3-carboximidamide hydrochloride: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Novel Scaffold
For researchers and drug development professionals, understanding the fundamental physical properties of a novel chemical entity is a critical first step in the journey from discovery to clinical application. Isoquinoline-3-carboximidamide hydrochloride, a molecule featuring the privileged isoquinoline scaffold, presents significant interest. The isoquinoline core is a structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1] The addition of a carboximidamide group at the 3-position introduces a strongly basic functionality, which, when salified with hydrochloric acid, is anticipated to significantly influence its physicochemical behavior, particularly its solubility and melting point.
This technical guide provides a comprehensive overview of the expected physical properties of Isoquinoline-3-carboximidamide hydrochloride. In the absence of extensive published data for this specific molecule, this document leverages established principles of medicinal chemistry and analytical science to predict its behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility and melting point, empowering researchers to generate reliable data for their drug development programs.
Anticipated Physical Properties: An Expert Assessment
The conversion of a basic organic molecule into its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling properties.[2] Based on the structure of Isoquinoline-3-carboximidamide hydrochloride, we can infer a likely profile for its key physical characteristics.
Solubility Profile
The presence of the hydrochloride salt is expected to render Isoquinoline-3-carboximidamide hydrochloride highly soluble in aqueous media.[2] The protonated amidinium ion will readily engage in favorable ion-dipole interactions with water molecules. In contrast, the parent free base, isoquinoline, is only sparingly soluble in water.[3][4] The solubility in organic solvents is likely to be lower than in aqueous solutions, particularly in non-polar solvents. However, some solubility in polar organic solvents like ethanol and methanol can be anticipated.[5]
A summary of the expected solubility profile is presented below:
| Solvent System | Expected Solubility | Rationale |
| Water | High | Formation of a hydrophilic salt that readily hydrates. |
| Phosphate-Buffered Saline (PBS) | High | The compound is expected to remain ionized and well-solvated. |
| Ethanol | Moderate to High | The polarity of ethanol should facilitate the dissolution of the salt. |
| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent capable of solvating the ionic compound. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its broad solubilizing power. |
| Dichloromethane (DCM) | Low | A non-polar organic solvent, unlikely to effectively solvate the ionic salt. |
| Hexanes | Very Low | A non-polar hydrocarbon solvent, incompatible with the polar, ionic nature of the compound. |
Melting Point Characteristics
As a crystalline solid, Isoquinoline-3-carboximidamide hydrochloride is expected to exhibit a distinct melting point. Generally, salts have significantly higher melting points than their corresponding free bases due to the strong ionic forces within the crystal lattice. For comparison, the melting point of the parent isoquinoline is approximately 26-28 °C.[6] The hydrochloride salt of a similar heterocyclic structure is anticipated to have a much higher and sharper melting point, likely in the range of 150-250°C. A sharp melting range (typically < 2°C) is indicative of high purity.
Experimental Determination of Physical Properties: A Practical Guide
To move beyond theoretical predictions, rigorous experimental determination of solubility and melting point is essential. The following protocols are designed to provide accurate and reproducible data.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a measure of the true saturation point of a compound in a given solvent.[7]
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of Isoquinoline-3-carboximidamide hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its equilibrium solubility.
Caption: Workflow for equilibrium solubility determination.
Protocol 2: Kinetic Solubility Determination (Nephelometry)
For high-throughput screening in early drug discovery, kinetic solubility assessment by nephelometry offers a rapid alternative to the shake-flask method.[8] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Methodology:
-
Compound Stock Preparation: Prepare a high-concentration stock solution of Isoquinoline-3-carboximidamide hydrochloride in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS).
-
Precipitation and Measurement: The addition of the DMSO stock to the aqueous buffer will induce precipitation in wells where the concentration exceeds the kinetic solubility. Measure the turbidity (light scattering) of each well using a plate-based nephelometer.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.
Protocol 3: Melting Point Determination (Capillary Method)
The capillary melting point method is a straightforward and widely used technique to determine the melting range of a crystalline solid.[9][10]
Methodology:
-
Sample Preparation: Finely powder a small amount of dry Isoquinoline-3-carboximidamide hydrochloride. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[11]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire solid phase has completely melted (T2). The melting range is reported as T1-T2.
Caption: Workflow for capillary melting point determination.
Protocol 4: Advanced Thermal Analysis (Differential Scanning Calorimetry - DSC)
For a more detailed and quantitative analysis of thermal transitions, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[12][13]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of Isoquinoline-3-carboximidamide hydrochloride into a DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument will record the heat flow as a function of temperature.
-
Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Conclusion: Building a Foundation for Success
The physicochemical properties of Isoquinoline-3-carboximidamide hydrochloride, particularly its solubility and melting point, are foundational parameters that will guide its development pathway. While theoretical assessment provides a valuable starting point, the rigorous experimental determination of these properties using the protocols outlined in this guide is indispensable. By generating high-quality, reliable data, researchers can make informed decisions regarding formulation strategies, preclinical study design, and the overall progression of this promising compound towards its therapeutic potential.
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The Multifaceted Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy and Therapeutic Promise of the Isoquinoline Scaffold
The isoquinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in the edifice of medicinal chemistry and drug discovery. First isolated from coal tar in 1885, this privileged structure is the backbone of a vast and diverse family of natural alkaloids and synthetic analogs that exhibit a remarkable breadth of biological activities.[1][2][3][4][5][6] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, isoquinoline derivatives have consistently provided a rich source of therapeutic agents and lead compounds.[1][2][3][4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of isoquinoline derivatives, focusing on their anticancer, antimicrobial, neuroprotective, and antiviral properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to illustrate their therapeutic potential.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoquinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers.[1][2][4][6] Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.[1][2][4][6]
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of isoquinoline derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2][4]
-
Induction of Apoptosis: Many isoquinoline alkaloids, including berberine and sanguinarine, are potent inducers of apoptosis.[2][7] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Mechanistically, this can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, the key executioners of apoptosis.[7][8] Sanguinarine, for instance, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to the downregulation of Bcl-2 and c-FLIP.[8]
-
Cell Cycle Arrest: Isoquinoline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly the G2/M or G0/G1 phases.[2] This prevents cancer cells from dividing and propagating.
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[9][10][11] Berberine has been extensively studied for its ability to inhibit this pathway, leading to the suppression of tumor growth.[9][10][11] It can upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, and inhibit the phosphorylation of key downstream effectors like Akt and mTOR.[11]
Signaling Pathway Diagram: Isoquinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.
B. Experimental Workflow: Evaluating Anticancer Activity
A robust and reproducible experimental workflow is crucial for assessing the anticancer potential of isoquinoline derivatives.
Experimental Workflow Diagram: Anticancer Drug Screening
Caption: A typical workflow for evaluating the anticancer activity of isoquinoline derivatives.
Detailed Experimental Protocols:
-
MTT Assay for Cell Viability and Cytotoxicity:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.
-
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[12][13][14][15]
-
Protocol:
-
Cell Treatment: Treat cells with the isoquinoline derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
-
-
Western Blot Analysis of Apoptosis-Related Proteins:
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
-
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Quantitative Data Summary: Anticancer Activity of Berberine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [16] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [16] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [16] |
| HeLa | Cervical Cancer | 245.18 ± 17.33 | [16] |
| HT-29 | Colon Cancer | 52.37 ± 3.45 | [16] |
| T47D | Breast Cancer | 25 | [17] |
| MCF-7 (another study) | Breast Cancer | 25 | [17] |
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Isoquinoline derivatives, both natural and synthetic, have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][5][8][18][19]
A. Mechanism of Action: Disrupting Microbial Integrity and Function
The antimicrobial mechanisms of isoquinoline alkaloids are diverse and can include:
-
Inhibition of Cell Division: Compounds like berberine can interfere with bacterial cell division by inhibiting the formation of the FtsZ ring, a crucial component of the bacterial cytoskeleton.
-
DNA Intercalation: Some isoquinoline derivatives can intercalate into bacterial DNA, thereby inhibiting DNA replication and transcription.
-
Membrane Disruption: These compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
B. Experimental Protocol: Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method is a widely used and standardized qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
Detailed Experimental Protocol: Kirby-Bauer Disk Diffusion Test
-
Prepare Inoculum: Prepare a bacterial suspension in sterile broth or saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculate Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Apply Antimicrobial Disks: Place paper disks impregnated with a known concentration of the isoquinoline derivative onto the agar surface.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Quantitative Data Summary: Antimicrobial Activity of Palmatine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Palmatine | Staphylococcus aureus | 125 | [20] |
| 9-O-butylpalmatine | Staphylococcus aureus | 2 | [20] |
| Palmatine | Escherichia coli | 2048-16384 | [21] |
| Palmatine Derivative 1c | Helicobacter pylori (MTZ-resistant) | 4-16 | [22] |
III. Neuroprotective Effects: Shielding the Nervous System from Damage
Several isoquinoline derivatives, particularly tetrahydroisoquinolines, have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[17][23][24][25][26][27]
A. Mechanism of Action: Counteracting Oxidative Stress and Neuroinflammation
The neuroprotective effects of isoquinoline derivatives are often linked to their ability to:
-
Reduce Oxidative Stress: These compounds can scavenge free radicals and reduce the production of reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.[23][25][26] Tetrahydropalmatine, for example, can increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[20]
-
Modulate Signaling Pathways: They can modulate various signaling pathways involved in neuronal survival and inflammation. For instance, some derivatives can activate the Nrf2-KEAP1 pathway, a key regulator of the cellular antioxidant response.[28]
-
Inhibit Monoamine Oxidase (MAO): Certain tetrahydroisoquinoline derivatives can inhibit MAO, an enzyme that degrades neurotransmitters like dopamine.[27] This action can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[27]
Signaling Pathway Diagram: Neuroprotective Mechanisms of Isoquinoline Derivatives
Caption: Key neuroprotective mechanisms of isoquinoline derivatives.
B. Experimental Protocol: Assessing Neuroprotective Activity in Vitro
A common in vitro model to assess neuroprotection involves inducing oxidative stress in neuronal cells and evaluating the protective effect of the test compound.
Detailed Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
Induce Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Compound Treatment: Co-treat the cells with the isoquinoline derivative at various concentrations.
-
Assess Cell Viability: After the treatment period, assess cell viability using the MTT assay as described previously.
-
Measure ROS Levels: Quantify the intracellular levels of reactive oxygen species using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Protocol:
-
Load the treated cells with DCFH-DA.
-
Incubate for 30 minutes in the dark.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
IV. Antiviral Activity: A Promising Frontier in Infectious Disease Research
Several isoquinoline alkaloids have demonstrated potent antiviral activity against a range of viruses, including RNA and DNA viruses.[1][22][29][30][31]
A. Mechanism of Action: Interfering with the Viral Life Cycle
The antiviral mechanisms of isoquinoline derivatives can target various stages of the viral life cycle:[22]
-
Inhibition of Viral Entry: Some compounds can block the attachment or fusion of the virus to the host cell.[22]
-
Inhibition of Viral Replication: They can interfere with the replication of the viral genome by inhibiting viral polymerases or other essential enzymes.[22]
-
Inhibition of Protein Synthesis: Emetine, for example, has been shown to inhibit the translation of viral proteins, thereby halting the production of new viral particles.[29][31]
-
Modulation of Host Signaling Pathways: Some isoquinoline alkaloids can modulate host cell signaling pathways that are crucial for viral replication, such as the NF-κB and MAPK pathways.[30]
B. Experimental Protocol: Evaluating Antiviral Efficacy
A standard method to evaluate the in vitro antiviral activity of a compound is the plaque reduction assay.
Detailed Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus.
-
Compound Treatment: Add serial dilutions of the isoquinoline derivative to the infected cells.
-
Overlay: After a short incubation period, overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the half-maximal effective concentration (EC50).
Quantitative Data Summary: Antiviral Activity of Emetine against SARS-CoV-2
| Parameter | Value | Reference |
| EC50 | 0.147 nM | [32] |
| CC50 | 1603.8 nM | [32] |
| Selectivity Index (SI) | 10910.4 | [32] |
| EC50 (another study) | 0.46 µM | [33] |
| EC50 (another study) | 0.007 µM | [33] |
V. Conclusion: A Privileged Scaffold with a Bright Future
The isoquinoline scaffold continues to be a remarkably fruitful source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action and broad spectrum of activities, spanning from anticancer and antimicrobial to neuroprotective and antiviral, underscore the importance of this chemical class in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and validate the therapeutic utility of novel isoquinoline derivatives. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, the rational design and development of next-generation isoquinoline-based drugs hold immense promise for addressing a wide range of human diseases.
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Review of Isoquinoline Alkaloids in Medicinal Chemistry: A Technical Guide
Executive Summary
Isoquinoline alkaloids (IQs) represent one of the most chemically diverse and pharmacologically active classes of plant secondary metabolites. Derived primarily from the aromatic amino acids tyrosine and phenylalanine, this scaffold forms the structural backbone of over 2,500 natural products. In modern medicinal chemistry, the isoquinoline pharmacophore remains a privileged structure, yielding therapeutics for analgesia, hypertension, and increasingly, metabolic disorders and cancer.
This technical guide provides a rigorous analysis of the IQ class, moving from structural classification and structure-activity relationships (SAR) to detailed synthetic protocols and mechanistic signaling pathways.
Structural Classification & Biosynthetic Logic
The structural diversity of isoquinoline alkaloids arises from the enzymatic condensation of dopamine (or its derivatives) with an aldehyde substrate. This "chemical logic" allows for a systematic classification based on the nature of the aldehyde fragment and subsequent cyclization patterns.
Table 1: Major Classes of Isoquinoline Alkaloids
| Class | Core Scaffold Features | Representative Compounds | Primary Pharmacological Target |
| Benzylisoquinolines | Simple 1-benzyl substituent; flexible rotation around C1-C1'. | Papaverine, Reticuline | PDE10A inhibition (Vasodilation) |
| Protoberberines | Tetracyclic system with a quaternary nitrogen (berberine bridge). | Berberine, Palmatine | AMPK activation, DNA Topoisomerase |
| Benzophenanthridines | Fully aromatic, planar tetracyclic system. | Sanguinarine, Chelerythrine | PKC inhibition, DNA intercalation |
| Bisbenzylisoquinolines | Dimeric structure linked by ether bridges; high molecular weight. | Tetrandrine, Cepharanthine | L-type/T-type Ca²⁺ channels, P-gp inhibition |
| Morphinans | Rigid pentacyclic structure with a T-shape. | Morphine, Codeine | Mu-opioid receptor (Agonist) |
| Aporphines | Tetracyclic, often with a twisted biphenyl system. | Boldine, Apomorphine | Dopamine receptors (D1/D2) |
Pharmacological Mechanisms & Signaling Pathways[2][3]
Berberine: Metabolic & Oncological Modulation
Berberine (BBR) is unique among IQs due to its ability to modulate energy homeostasis. Unlike direct receptor ligands, BBR acts as a metabolic master switch.
-
AMPK Activation: BBR inhibits mitochondrial Complex I, increasing the AMP/ATP ratio. This allosterically activates AMP-activated protein kinase (AMPK), leading to increased glucose uptake (GLUT4 translocation) and fatty acid oxidation.
-
LDLR Stabilization: BBR stabilizes Low-Density Lipoprotein Receptor (LDLR) mRNA by downregulating Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a distinct mechanism from statins.
Figure 1: Dual mechanism of Berberine in metabolic regulation and lipid homeostasis.
Tetrandrine: Calcium Channel Blockade & MDR Reversal
Tetrandrine, a bisbenzylisoquinoline, functions as a non-selective calcium channel blocker. It binds to the benzothiazepine site on the α1-subunit of L-type calcium channels.[1] Crucially, it also reverses Multidrug Resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp), preventing the efflux of chemotherapeutic agents.
Figure 2: Tetrandrine's pharmacological action on vascular tone and cancer drug resistance.
Synthetic Methodologies: The Bischler-Napieralski Reaction
While modern catalysis offers new routes, the Bischler-Napieralski reaction remains the industrial standard for synthesizing the dihydroisoquinoline core. It involves the cyclodehydration of a
Reaction Mechanism
The reaction proceeds via an imidoyl chloride intermediate. The electron-rich aromatic ring attacks the electrophilic carbon of the imidoyl group (electrophilic aromatic substitution), followed by re-aromatization.
Detailed Experimental Protocol: Synthesis of Papaverine Analog
Target: 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline (Papaverine precursor).
Reagents:
-
Substrate:
-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (1.0 equiv) -
Condensing Agent: Phosphorus oxychloride (
)[2] -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Reducing Agent (Optional for THIQ): Sodium Borohydride (
)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amide substrate (10 mmol) in anhydrous DCM (50 mL). Maintain an inert atmosphere (
or Ar). -
Cyclization:
-
Cool the solution to 0°C.
-
Add
(30 mmol, 3.0 equiv) dropwise to control the exotherm. -
Note: For unreactive substrates,
in refluxing toluene/xylene may be required. -
Heat the mixture to reflux (40°C for DCM) and stir for 4–6 hours. Monitor by TLC (disappearance of amide).
-
-
Work-up (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess solvent/
under reduced pressure (rotary evaporator). -
Dissolve the residue in cold methanol (20 mL).
-
Basification: Slowly pour the mixture into ice-cold saturated
or until pH ~9. The dihydroisoquinoline often precipitates or forms an oil.
-
-
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate. -
Purification: Recrystallize from ethanol/ether or purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
Validation Criteria:
-
1H NMR: Diagnostic shift of the C1-proton (if reduced) or appearance of the C=N imine signal (~8.0-8.5 ppm) for the dihydroisoquinoline.
-
Yield: Typical yields range from 70–90% for electron-rich substrates.
Clinical Landscape & Future Perspectives
The translation of isoquinoline alkaloids from traditional medicine to FDA-approved drugs has been highly successful.
Table 2: Selected Isoquinoline-Based Drugs & Candidates
| Drug Name | Origin/Class | Indication | Status |
| Morphine | Opium / Morphinan | Severe Pain | FDA Approved |
| Galantamine | Galanthus / Amaryllidaceae | Alzheimer's Disease (AChE Inhibitor) | FDA Approved |
| Papaverine | Papaver / Benzylisoquinoline | Vasospasms (Smooth muscle relaxant) | FDA Approved |
| Berberine | Coptis / Protoberberine | Hyperlipidemia, Diabetes | Dietary Supp.[3] (USA) / Rx (China) |
| Tetrandrine | Stephania / Bisbenzylisoquinoline | Hypertension, Silicosis | Rx (China) / Phase II (Cancer) |
| Noscapine | Opium / Phthalideisoquinoline | Antitussive, Anticancer (Tubulin binding) | FDA Approved (Cough) / Trials (Onc) |
Future Directions
-
Nanotechnology Delivery: The poor oral bioavailability of Berberine (<5%) is a major hurdle. Current research focuses on phytosomes and lipid-based nanocarriers to enhance absorption and target mitochondrial delivery.
-
Hybrid Molecules: Synthesizing "chimera" drugs, such as Berberine-Metformin hybrids, to synergistically target metabolic pathways.
-
Neurodegeneration: Targeting the Sigma-1 receptor with isoquinoline derivatives offers new hope for neuroprotective therapies in Parkinson's and ALS.
References
-
Classification & Pharmacology: Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science. Link
-
Anticancer Mechanisms: Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids. PubMed. Link
-
Berberine SAR: A comprehensive compendium of berberine: sources, chemistry, and pharmacological activities. ResearchGate. Link
-
Tetrandrine Mechanism: Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells. PubMed. Link
-
Synthetic Protocol (Bischler-Napieralski): A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines.[3][4][5][6] ACS Publications. Link
-
Pictet-Spengler Reaction: The Pictet-Spengler Reaction: A Technical Guide. BenchChem.[7] Link
-
Clinical Applications: Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH. Link
Sources
- 1. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Isoquinoline-3-carboximidamide Hydrochloride: A Technical Guide to a Privileged Scaffold with Therapeutic Potential
Introduction: The Promise of the Isoquinoline Core
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural and synthetic compounds with diverse and potent pharmacological activities.[1] From the vasodilator papaverine to the anticancer agent noscapine, and the antimicrobial properties of berberine, the isoquinoline nucleus has consistently demonstrated its versatility as a platform for drug discovery.[2] This guide delves into the therapeutic potential of a specific, yet underexplored, derivative: isoquinoline-3-carboximidamide hydrochloride .
While direct preclinical and clinical data on this particular compound are not extensively available in public literature, its structural features—the established isoquinoline core combined with the reactive and biologically significant carboximidamide (amidine) group—present a compelling case for its investigation as a novel therapeutic agent. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's chemical rationale, a plausible synthetic route, hypothesized mechanisms of action, and a strategic framework for its experimental evaluation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for isoquinoline-3-carboximidamide hydrochloride is not widely published, we can infer key characteristics based on its constituent parts and related molecules.
| Property | Value/Description | Source/Rationale |
| Chemical Name | Isoquinoline-3-carboximidamide hydrochloride | IUPAC Nomenclature |
| CAS Number | 1179362-42-5 | Lead Sciences[3] |
| Molecular Formula | C₁₀H₁₀ClN₃ | Calculated |
| Appearance | Likely a solid, given the hydrochloride salt form. | General property of amine salts. |
| Solubility | Expected to have improved aqueous solubility compared to the free base due to the hydrochloride salt. Soluble in polar organic solvents. | The parent isoquinoline is sparingly soluble in water but dissolves in dilute acids.[4] |
| Basicity | The carboximidamide group is strongly basic and will be protonated at physiological pH. The isoquinoline nitrogen is also basic (pKa of 5.14).[5] | The amidine group is one of the strongest organic bases. |
Proposed Synthesis of Isoquinoline-3-carboximidamide Hydrochloride
The synthesis of isoquinoline-3-carboximidamide hydrochloride can be logically approached from a readily available starting material, isoquinoline-3-carbonitrile. The key transformation is the conversion of the nitrile group to a carboximidamide, for which the Pinner reaction is a well-established and reliable method.[6][7]
Synthetic Pathway Overview
The proposed two-step synthesis involves the formation of an intermediate imidate salt (a Pinner salt) from the nitrile, followed by ammonolysis to yield the desired carboximidamide hydrochloride.
Sources
Technical Guide: Stability and Storage of Isoquinoline-3-carboximidamide Hydrochloride
Executive Summary
Isoquinoline-3-carboximidamide hydrochloride (CAS: 1179362-42-5) is a critical heterocyclic building block and bioactive scaffold, predominantly utilized in the development of serine protease inhibitors (e.g., Factor Xa, thrombin, and urokinase-type plasminogen activator inhibitors).[1][2][3][4] While the isoquinoline core provides structural rigidity and hydrophobic interactions, the carboximidamide (amidine) moiety is the functional warhead responsible for hydrogen bonding with the oxyanion hole or specific aspartate residues in protease active sites.
However, the thermodynamic instability of the amidine group presents significant storage challenges. This guide details the physicochemical degradation pathways—specifically hydrolytic deamination—and establishes a validated protocol for maintaining compound integrity (>98% purity) over extended periods.
Part 1: Chemical Identity & Physicochemical Profile[5]
Understanding the intrinsic properties of the molecule is the first step in mitigating degradation. The hydrochloride salt form is utilized to stabilize the basic amidine group, yet this introduces hygroscopicity that drives hydrolysis.
| Property | Specification |
| Chemical Name | Isoquinoline-3-carboximidamide hydrochloride |
| Synonyms | 3-Amidinoisoquinoline HCl; 3-Isoquinolinecarboximidamide monohydrochloride |
| CAS Number | 1179362-42-5 |
| Molecular Formula | C₁₀H₉N₃[5][6][7] · HCl |
| Molecular Weight | 207.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>10 mg/mL), DMSO (>20 mg/mL), Methanol |
| pKa (Amidine) | ~11.0 (Strongly basic, protonated at physiological pH) |
| Hygroscopicity | Moderate to High (Salt form attracts atmospheric moisture) |
Part 2: Stability Mechanisms & Degradation Pathways
The primary failure mode for Isoquinoline-3-carboximidamide hydrochloride is hydrolytic deamination . While the isoquinoline ring is relatively stable against oxidation under standard conditions, the amidine carbon is electrophilic.
The Hydrolysis Cascade
In the presence of moisture and elevated pH, the amidine group undergoes nucleophilic attack by water. This reaction is autocatalytic in unbuffered aqueous solutions as the pH shifts.
-
Stage 1 (Primary Degradation): Hydrolysis of the amidine to the corresponding primary amide (Isoquinoline-3-carboxamide) with the release of ammonium chloride. This is the most common impurity found in aged samples.
-
Stage 2 (Secondary Degradation): Further hydrolysis of the amide to the carboxylic acid (Isoquinoline-3-carboxylic acid), typically requiring harsher conditions (extreme pH or heat).
Diagram 1: Degradation Pathway
The following diagram illustrates the stepwise hydrolysis mechanism that researchers must prevent.
Caption: Stepwise hydrolytic degradation of the amidine moiety. The conversion to amide is the primary stability risk.
Part 3: Storage & Handling Protocols
To ensure data integrity in biological assays, strict adherence to the following storage hierarchy is required.
Solid State Storage (Long-Term)
The solid hydrochloride salt is stable for 2 years if protected from moisture.
-
Temperature: Store at -20°C . While stable at room temperature for short periods, cold storage reduces the kinetic rate of hydrolysis.
-
Desiccation: Essential. Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).
-
Atmosphere: For maximum stability, purge the headspace with Argon or Nitrogen before sealing, although this is optional for the HCl salt compared to the free base.
Solution Handling (Short-Term)
Solutions are thermodynamically unstable.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO (Dimethyl sulfoxide). The lack of water prevents hydrolysis.[8]
-
Acceptable: Water or Saline (use immediately).
-
-
pH Management: Avoid basic buffers (pH > 8.0). The free base amidine is significantly more labile than the protonated salt. Maintain pH < 7.5.
-
Freeze-Thaw: Limit to 1 cycle . Repeated freezing causes micro-pH changes and condensation, accelerating degradation. Aliquot immediately upon dissolution.
Diagram 2: Storage Decision Logic
Use this workflow to determine the optimal handling method based on your experimental timeline.
Caption: Decision tree for maximizing compound longevity based on physical state and solvent choice.
Part 4: Quality Control & Validation
Before using stored material in critical assays (e.g., Ki determination), validate purity.
Analytical Method: HPLC-UV
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Isoquinoline absorption).
-
Pass Criteria:
-
Main peak (Amidine) > 98%.
-
Impurity Marker: Look for a peak with a slightly longer retention time (Amide form) or different UV profile. The amide is less polar than the amidine salt and may elute later in reverse phase.
-
Visual Inspection
-
Pass: White crystalline powder.[9]
-
Fail: Yellow discoloration or "clumping" (indicates moisture uptake and potential hydrolysis).
References
-
PubChem. (2025).[3][7] Isoquinoline-3-carboxamide (Major Degradant Structure).[2] National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Hydrolysis of Amides and Amidines: Mechanisms and Conditions. Retrieved from [Link]
Sources
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- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ISOQUINOLINE-4-BORONIC ACID HYDROCHLORIDE | 677702-23-7 [chemicalbook.com]
- 5. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride | C10H14ClN3 | CID 3038518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoquinoline-3-carboxamide | C10H8N2O | CID 14925627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. guidechem.com [guidechem.com]
A Senior Application Scientist's Guide to Sourcing and Quality Assurance of Isoquinoline-3-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape for Isoquinoline-3-carboximidamide hydrochloride, a key building block in medicinal chemistry and drug discovery. Furthermore, it establishes a robust framework for its quality control, ensuring the scientific integrity and reproducibility of your research. This guide is structured to empower you with the expertise to confidently source and qualify this critical reagent.
Part 1: Navigating the Commercial Supplier Landscape
The procurement of specialized chemical reagents like Isoquinoline-3-carboximidamide hydrochloride requires a discerning approach. Beyond availability and cost, a supplier's commitment to quality, documentation, and technical support are paramount. Our survey of the market has identified several reputable suppliers offering this compound.
It is crucial to note that catalog numbers, purity specifications, and stock availability are dynamic. Direct communication with the suppliers is always recommended to obtain the most current information and to request lot-specific Certificates of Analysis (CoA).
Table 1: Commercial Suppliers of Isoquinoline-3-carboximidamide hydrochloride
| Supplier | Catalog Number | Stated Purity | Noteworthy Information |
| Enamine | EN300-746998 | ≥95% | A well-established supplier of building blocks for drug discovery, often with detailed online information and the possibility to download Safety Data Sheets (SDS).[1][2][3][4][5] |
| Combi-Blocks | QE-9547 | 97% | Specializes in a diverse range of building blocks for chemical research and offers to provide CofA and NMR spectra upon request.[6][7][8] |
| Accela ChemBio Inc. | SY116383 | ≥95% | A research-based manufacturer and supplier of lab reagents with capabilities in analytical development and method validation.[9][10][11][12] |
Part 2: Upholding Scientific Integrity: A Rigorous Quality Control Protocol
Independent verification of a supplied chemical's identity and purity is a fundamental tenet of Good Laboratory Practice (GLP). It is the bedrock upon which reliable and reproducible data are built. This section outlines a comprehensive, multi-faceted analytical approach for the in-house quality control of Isoquinoline-3-carboximidamide hydrochloride.
The Rationale Behind Analytical Technique Selection
The choice of analytical methods is predicated on the need for unambiguous structural confirmation and precise purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. Utilizing a reverse-phase C18 column with a suitable mobile phase gradient allows for the separation of the target compound from potential impurities. A photodiode array (PDA) or diode-array detector (DAD) provides UV-Vis spectral data, which aids in peak identification and homogeneity assessment.
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry delivers critical molecular weight information. The observation of the mass-to-charge ratio (m/z) of the parent ion serves to confirm the compound's molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive elucidation of the molecular structure. The chemical shifts, coupling constants (J-values), and integration of the proton signals, in conjunction with the carbon chemical shifts, provide a unique structural fingerprint of the molecule.
A Self-Validating Workflow for Quality Assurance
The following protocol details a systematic methodology for the thorough analysis of Isoquinoline-3-carboximidamide hydrochloride. The synergistic use of these techniques creates a self-validating system, where the data from each analysis must be congruent with the others for the sample to be considered of acceptable quality.
Sources
- 1. Enamine REAL Database - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. MADE Building Blocks - Enamine [enamine.net]
- 4. Chemical Supplier - Enamine [enamine.net]
- 5. Building Blocks - Enamine [enamine.net]
- 6. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]
- 7. Combi-Blocks [combi-blocks.com]
- 8. Combi-Blocks [combi-blocks.com]
- 9. Home-Accela ChemBio Co.,Ltd. [accelachem.cn]
- 10. Accela ChemBio Inc.- Enterprise Information-chemicalbook [chemicalbook.com]
- 11. About Us-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 12. Analysis Services-Accela ChemBio Co.,Ltd. [accelachem.cn]
Methodological & Application
Application Note and Protocol for the Purification of Isoquinoline-3-carboximidamide Hydrochloride by Recrystallization
This document provides a comprehensive guide for the purification of isoquinoline-3-carboximidamide hydrochloride, a critical intermediate in pharmaceutical research and development. The protocol herein is grounded in established principles of crystallization and is designed to ensure high purity and yield of the final product.
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), achieving a high degree of purity is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product.[1] Isoquinoline-3-carboximidamide hydrochloride, as a key building block in the synthesis of various therapeutic agents, must be rigorously purified to remove unreacted starting materials, byproducts, and other contaminants. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on differences in solubility between the compound of interest and impurities in a given solvent system.[2][3] This application note details a robust protocol for the recrystallization of isoquinoline-3-carboximidamide hydrochloride, ensuring a product that meets the stringent requirements of downstream applications.
The Science of Recrystallization: A Step-by-Step Rationale
Recrystallization is a purification process that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals.[2] The underlying principle is that the solubility of most solids increases with temperature.[3]
The seven key stages of a successful recrystallization are:
-
Solvent Selection: The choice of solvent is the most critical step. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2]
-
Dissolution: The impure compound is dissolved in a minimum amount of hot solvent to create a saturated solution.
-
Decolorization (Optional): If colored impurities are present, activated carbon can be added to the hot solution to adsorb them.[4]
-
Hot Filtration (Optional): Insoluble impurities and activated carbon are removed by filtering the hot solution.
-
Crystallization: The hot, saturated solution is allowed to cool slowly, causing the pure compound to crystallize out as its solubility decreases.
-
Crystal Collection: The purified crystals are separated from the mother liquor (the remaining solution) by vacuum filtration.
-
Drying: The collected crystals are dried to remove any residual solvent.
Protocol: Purification of Isoquinoline-3-carboximidamide Hydrochloride
This protocol provides a detailed, step-by-step methodology for the recrystallization of isoquinoline-3-carboximidamide hydrochloride.
Materials and Equipment
-
Crude Isoquinoline-3-carboximidamide hydrochloride
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture with an anti-solvent like diethyl ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Solvent Selection: A Data-Driven Approach
The selection of an appropriate solvent is crucial for successful recrystallization. Isoquinoline derivatives are generally soluble in polar organic solvents.[5][6] As a hydrochloride salt, isoquinoline-3-carboximidamide is expected to have good solubility in alcohols. A common strategy for purifying amidine hydrochlorides is to use an alcoholic solvent.[7]
Table 1: Solvent Selection Guide for Isoquinoline-3-carboximidamide Hydrochloride
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Rationale |
| Ethanol | Sparingly Soluble | Highly Soluble | A good starting point, as it often provides a significant solubility differential. |
| Methanol | Soluble | Very Highly Soluble | May be too good a solvent, leading to lower recovery. Can be used with an anti-solvent. |
| Isopropanol | Sparingly Soluble | Soluble | Another viable option, with a lower boiling point than ethanol. |
| Water | Soluble | Very Highly Soluble | The high solubility may lead to poor recovery unless an anti-solvent is used. |
| Ethanol/Diethyl Ether | Low | High (in Ethanol) | Diethyl ether acts as an anti-solvent, inducing crystallization. |
Note: The ideal solvent or solvent system should be determined experimentally on a small scale before proceeding with the bulk purification.
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process:
Caption: Workflow for the recrystallization of Isoquinoline-3-carboximidamide hydrochloride.
Step-by-Step Protocol
-
Dissolution:
-
Place the crude isoquinoline-3-carboximidamide hydrochloride into an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
In a separate flask, heat the chosen solvent to its boiling point.
-
Slowly add the hot solvent to the flask containing the crude compound while stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration (if necessary):
-
If activated carbon or other insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper to remove the impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
For optimal crystal growth, avoid disturbing the solution during the initial cooling phase.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8]
-
-
Crystal Collection:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to separate the crystals from the mother liquor.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of fresh, cold solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator until a constant weight is achieved.
-
Troubleshooting and Expert Insights
-
Oiling Out: If the compound "oils out" (forms a liquid layer instead of crystals), it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of solvent may also help.
-
Poor Recovery: Low yield can result from using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.
-
No Crystal Formation: If crystals fail to form even after cooling in an ice bath, it may be because the solution is not sufficiently saturated or the compound is highly soluble in the chosen solvent even at low temperatures. Try evaporating some of the solvent to increase the concentration or add an anti-solvent.
Conclusion
Recrystallization is a powerful technique for the purification of isoquinoline-3-carboximidamide hydrochloride. By carefully selecting the solvent and following the detailed protocol outlined in this application note, researchers can obtain a high-purity product suitable for the demanding applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic compounds.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isoquinoline, 119-65-3. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
-
National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
- Kiani, A., Halladj, R., & Davarnejad, R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- van der Merwe, J. H. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 841-874). John Wiley & Sons, Inc.
- MDPI. (2021). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 26(15), 4587.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride. PubChem. Retrieved from [Link]
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- 8. m.youtube.com [m.youtube.com]
HPLC method for the analysis and purification of "Isoquinoline-3-carboximidamide hydrochloride"
An Application Note for Researchers, Scientists, and Drug Development Professionals
HPLC Method for the Analysis and Purification of Isoquinoline-3-carboximidamide Hydrochloride
Abstract: This application note provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for both the analytical determination and preparative purification of Isoquinoline-3-carboximidamide hydrochloride. As a polar, basic, nitrogen-containing heterocyclic compound, it presents unique chromatographic challenges, including poor retention on traditional reversed-phase media and peak tailing. The methodologies detailed herein address these challenges through strategic selection of stationary phases, mobile phase optimization with pH control, and systematic scale-up from analytical to preparative chromatography. This guide is intended to provide researchers with both the practical protocols and the underlying scientific rationale to achieve high-purity isolation and accurate quantification of this compound and structurally similar molecules.
Introduction and Scientific Background
Isoquinoline-3-carboximidamide hydrochloride belongs to the class of isoquinoline derivatives, a structural motif present in numerous natural alkaloids and synthetic compounds with significant pharmacological activity.[1][2] The development of pharmaceuticals and chemical probes often relies on the ability to accurately analyze and purify these molecules to a high degree of homogeneity.[3][4]
The subject compound is a polar molecule containing two key basic centers: the isoquinoline ring nitrogen (pKa ≈ 5.14 for the parent isoquinoline) and the more basic carboximidamide group.[5][6] This polybasic nature, coupled with its good aqueous solubility as a hydrochloride salt, complicates its retention and elution behavior in reversed-phase HPLC (RP-HPLC).[5] Uncontrolled pH can lead to the compound existing in multiple protonation states, resulting in broad, tailing peaks and unreliable retention times.
Therefore, the core of a successful HPLC method for this analyte lies in controlling its ionization state to ensure it behaves as a single, consistent chemical entity during the chromatographic process. This guide outlines a systematic approach, beginning with the development of a precise analytical method and culminating in a scalable preparative purification protocol.
Part I: Analytical Method Development
The primary objective of the analytical method is to achieve accurate quantification, assess purity, and resolve the target compound from potential impurities or starting materials. Reversed-phase HPLC is the chosen modality due to its versatility and robustness.[7][8]
The Causality Behind Experimental Choices
Column Selection: A standard C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. The hydrophobic C18 alkyl chains provide the necessary stationary phase for retaining the aromatic isoquinoline core. However, for highly polar compounds that may elute early, even with low organic content in the mobile phase, alternative chemistries can be considered.[9] Columns with polar-embedded or polar-endcapped functionalities offer enhanced retention for polar analytes and are more stable in highly aqueous mobile phases.[10] For this method, we will proceed with a high-quality, base-deactivated C18 column, which provides a good balance of retention and peak shape.
Mobile Phase Strategy: The Criticality of pH Control: For a basic compound like Isoquinoline-3-carboximidamide hydrochloride, controlling the mobile phase pH is the most critical factor for achieving good chromatography.[11]
-
Rationale for Low pH: By setting the mobile phase pH to a value approximately 2 units below the pKa of the least basic nitrogen (~5.14), we ensure that all basic centers are fully and consistently protonated. This creates a stable cationic species that interacts predictably with the stationary phase and, more importantly, minimizes peak tailing caused by interactions with residual acidic silanols on the silica support.[12]
-
Choice of Acid Modifier: 0.1% Formic Acid is selected as the acidic modifier. It effectively buffers the mobile phase in the desired pH range (~2.7) and is volatile, making it compatible with mass spectrometry (MS) detection if desired. Trifluoroacetic acid (TFA) is another option that can improve peak shape but is a strong ion-pairing agent and can be difficult to remove from the purified product.[12]
-
Organic Solvent: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and its lower UV cutoff wavelength provides a better signal-to-noise ratio, especially at lower wavelengths.[13]
Detector Wavelength Selection: The aromatic isoquinoline ring system is a strong chromophore, making UV detection highly suitable.[14] While a wavelength of 254 nm is a common starting point for aromatic compounds, the optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Isoquinoline derivatives often exhibit multiple absorption maxima.[15][16][17] Analysis at a wavelength maximum ensures the highest sensitivity.
Proposed Analytical Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard Analytical HPLC with UV Detector | Widely available and suitable for the analyte. |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column with good efficiency and resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Ensures complete protonation of the basic analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent with good UV transparency. |
| Gradient | 5% to 50% B over 15 minutes | A scouting gradient to determine the elution profile. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes band broadening from the injection solvent. |
| Detection | UV at 275 nm (or λmax) | High sensitivity for the isoquinoline chromophore. |
Diagram of the Analytical Workflow
The logical flow of the analytical process is depicted below.
Caption: Workflow for analytical HPLC of Isoquinoline-3-carboximidamide HCl.
Protocol 1: Step-by-Step Analytical HPLC Analysis
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.
-
To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Prepare a stock solution of Isoquinoline-3-carboximidamide hydrochloride at 1.0 mg/mL in Mobile Phase A.
-
From the stock solution, prepare a working standard at 0.1 mg/mL by diluting with Mobile Phase A.
-
-
Sample Preparation:
-
Dissolve the sample to be analyzed in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
System Setup and Equilibration:
-
Install the specified C18 column and set the column oven temperature to 30 °C.
-
Purge the HPLC system with both mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (Mobile Phase A) to ensure the system is clean.
-
Inject the working standard to determine the retention time and peak area.
-
Inject the prepared sample(s).
-
-
Data Processing:
-
Integrate the chromatograms to determine the peak areas.
-
Calculate the purity of the sample by the area percent method, assuming all components have a similar UV response.
-
Part II: Preparative Purification Method
The goal of preparative HPLC is to isolate the target compound with high purity and in sufficient quantity for further use.[18] The process involves scaling up the optimized analytical method.
Key Considerations for Scale-Up Purification
Method Transfer and Gradient Optimization: The analytical gradient is the foundation for the preparative method. A direct geometric scale-up is possible, but for optimal purity, the gradient is often modified. A common strategy is to create a shallower gradient around the elution time of the target compound. This increases the separation window between the main peak and any closely eluting impurities, maximizing resolution and allowing for cleaner fraction collection.[19]
Column Loading: Maximizing throughput is essential for efficient purification. A loading study must be performed to determine the maximum amount of crude material that can be injected onto the preparative column without compromising the separation of the target compound from its nearest impurities. This is typically done by injecting progressively larger amounts of the sample and monitoring the resolution.
Volatile Mobile Phases: The use of volatile mobile phase components is non-negotiable for preparative work. Additives like formic acid, acetic acid, or ammonium bicarbonate are ideal because they can be easily removed from the collected fractions by lyophilization or evaporation, leaving behind the pure compound.[8][20]
Proposed Preparative Method Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Preparative HPLC with Fraction Collector | Required for high flow rates and automated collection. |
| Column | C18, 21.2 x 250 mm, 10 µm | Larger dimensions for increased loading capacity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Volatile and ensures consistent analyte protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Volatile organic solvent. |
| Gradient | Optimized based on analytical run (e.g., 10-35% B over 30 min) | Shallow gradient to maximize resolution of the target peak. |
| Flow Rate | 20 mL/min | Appropriate for a 21.2 mm ID column. |
| Column Temp. | Ambient | For preparative scale, temperature control is less critical. |
| Injection Vol. | 1-5 mL (determined by loading study) | Maximizes throughput per run. |
| Detection | UV at 275 nm (or λmax) | To monitor elution and trigger fraction collection. |
| Fraction Collection | Triggered by UV signal (threshold and/or slope) | Ensures only the desired peak is collected. |
Diagram of the Purification Workflow
The end-to-end process for preparative purification is outlined below.
Caption: Workflow for preparative HPLC purification and isolation.
Protocol 2: Step-by-Step Preparative Purification
-
Crude Sample Preparation:
-
Dissolve the crude Isoquinoline-3-carboximidamide hydrochloride in a minimal amount of a suitable solvent. A mixture of water/acetonitrile or DMSO may be necessary for high concentrations. Ensure the sample is fully dissolved and filtered before injection.
-
-
System Preparation:
-
Install the preparative C18 column.
-
Prime the pumps and purge the system with the mobile phases.
-
Equilibrate the column with the starting gradient conditions for at least 2-3 column volumes.
-
-
Loading Study (Recommended):
-
Using the analytical column and method, inject increasing concentrations/volumes of the crude sample to determine the point at which resolution between the target peak and the closest impurity is lost. Use this to estimate the maximum load for the preparative column.
-
-
Preparative Run and Fraction Collection:
-
Inject the prepared crude sample onto the equilibrated preparative system.
-
Start the gradient method and data acquisition.
-
Monitor the chromatogram in real-time. Set the fraction collector to trigger based on the UV signal of the eluting target peak.
-
-
Post-Purification Analysis:
-
Analyze a small aliquot from each collected fraction (or a pooled sample of the main peak fractions) using the analytical HPLC method (Protocol 1) to confirm purity.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions that meet the required purity specification.
-
Remove the acetonitrile/water/formic acid solvent using a rotary evaporator followed by a high-vacuum pump or a lyophilizer (freeze-dryer).
-
-
Final Product:
-
The resulting solid is the purified Isoquinoline-3-carboximidamide hydrochloride (formate salt). Characterize the final product by appropriate methods (e.g., NMR, MS, analytical HPLC) to confirm identity and final purity.
-
Conclusion
The successful analysis and purification of Isoquinoline-3-carboximidamide hydrochloride via RP-HPLC are highly achievable through the careful and systematic control of chromatographic parameters. The foundational principle is the management of the analyte's ionization state by employing a low-pH, buffered mobile phase, which ensures reproducible retention and excellent peak shape. The analytical method provides a reliable tool for purity assessment, while the preparative method offers a direct path to obtaining high-purity material. The workflows and protocols described in this note serve as a robust starting point for researchers working with this compound and can be readily adapted for other polar, basic molecules.
References
-
Wikipedia. "Isoquinoline." Wikipedia, The Free Encyclopedia. [Link]
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Ataman Kimya. "ISOQUINOLINE." Ataman Kimya. [Link]
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SIELC Technologies. "Uv-Vis Spectrum of Isoquinoline." SIELC Technologies. [Link]
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SlideShare. "Isoquinoline.pptx." SlideShare. [Link]
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RSC Publishing. "Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states." RSC Publishing. [Link]
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FooDB. "Showing Compound Isoquinoline (FDB012557)." FooDB. [Link]
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Amerigo Scientific. "Exploring the Chemistry and Applications of Isoquinoline." Amerigo Scientific. [Link]
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PubChem. "Isoquinoline-3-carboxamide." PubChem, National Institutes of Health. [Link]
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Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. [Link]
-
PMC. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC, National Center for Biotechnology Information. [Link]
-
ResearchGate. "Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus." ResearchGate. [Link]
-
ALWSCI. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." ALWSCI. [Link]
-
ResearchGate. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." ResearchGate. [Link]
-
Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex. [Link]
-
MDPI. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." MDPI. [Link]
-
LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International. [Link]
-
ResearchGate. "Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene." ResearchGate. [Link]
-
UCL Discovery. "NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE." UCL Discovery. [Link]
-
ResearchGate. "I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?" ResearchGate. [Link]
-
PubMed. "High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes." PubMed, National Center for Biotechnology Information. [Link]
-
Welch Materials. "Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage." Welch Materials. [Link]
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RSC Publishing. "Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states." RSC Publishing. [Link]
-
ResearchGate. "HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species." ResearchGate. [Link]
-
LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International. [Link]
-
ResearchGate. "Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS." ResearchGate. [Link]
-
PMC. "Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes." PMC, National Center for Biotechnology Information. [Link]
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Agilent Technologies. "Application Compendium Solutions for Preparative HPLC." Agilent Technologies. [Link]
-
Labcompare. "LABTips: Preparative HPLC for Purification Workflows." Labcompare. [Link]
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Veeprho. "Exploring the Different Mobile Phases in HPLC." Veeprho. [Link]
-
RSC Publishing. "Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition." RSC Publishing. [Link]
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- 2. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for Isoquinoline-3-Carboximidamide Hydrochloride as a Putative PARP Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the potential application of isoquinoline-3-carboximidamide hydrochloride as a Poly(ADP-ribose) polymerase (PARP) inhibitor for cancer research. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages established principles of PARP inhibition and detailed methodologies from studies on structurally related isoquinoline derivatives. The protocols and insights provided herein are intended to serve as a foundational framework for researchers to design and execute robust preclinical evaluations.
I. Introduction: The Rationale for Targeting PARP with Isoquinoline Scaffolds
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[1] In cancer therapy, PARP inhibitors have emerged as a revolutionary class of targeted agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations.[2] This therapeutic strategy is based on the concept of "synthetic lethality," where the simultaneous inhibition of two DNA repair pathways is catastrophic for the cancer cell, leading to its demise, while normal cells with at least one functional pathway remain viable.[3]
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its structural features allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several isoquinoline-based compounds have been investigated as PARP inhibitors, demonstrating the potential of this chemical class to effectively target the NAD+ binding site of the PARP enzyme.[5][6] Isoquinoline-3-carboximidamide hydrochloride, with its unique carboximidamide functional group, represents a novel candidate within this class, warranting thorough investigation.
II. Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, primarily PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP utilizes NAD+ as a substrate to synthesize and attach poly(ADP-ribose) (PAR) chains to itself and other acceptor proteins at the site of damage. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the SSB.
PARP inhibitors exert their cytotoxic effects through a dual mechanism:
-
Catalytic Inhibition: They compete with NAD+ for the catalytic domain of PARP, preventing the synthesis of PAR chains and thereby hindering the recruitment of the DNA repair machinery.[2]
-
PARP Trapping: The binding of the inhibitor to the PARP enzyme can "trap" it on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs).[2]
In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.
Caption: Mechanism of PARP inhibition and synthetic lethality.
III. Experimental Protocols
The following protocols are adapted from established methodologies for evaluating novel PARP inhibitors, with specific examples drawn from studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[6] These should be optimized and validated for isoquinoline-3-carboximidamide hydrochloride.
A. In Vitro PARP1/2 Inhibition Assay (Colorimetric)
This assay quantitatively determines the inhibitory activity of the test compound against PARP1 and PARP2 enzymes.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of biotinylated PAR is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer
-
Wash buffer
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
-
Isoquinoline-3-carboximidamide hydrochloride (test compound)
-
Olaparib or a similar known PARP inhibitor (positive control)
-
DMSO (vehicle control)
Protocol:
-
Compound Preparation: Prepare a stock solution of isoquinoline-3-carboximidamide hydrochloride in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.
-
Reaction Setup:
-
Add 25 µL of the PARP enzyme solution (e.g., 1 ng/µL) to each well.
-
Add 5 µL of the diluted test compound or control to the respective wells.
-
Initiate the reaction by adding 20 µL of the reaction mixture containing activated DNA and biotinylated NAD+.
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection:
-
Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the colorimetric HRP substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound (Example from Literature) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Index (PARP1/PARP2) |
| Compound 2e[7] | 26.4 ± 4.1 | 18.3 ± 4.5 | 1.44 |
| Olaparib (Reference) | 5.0 | 1.0 | 5.0 |
Data presented for a representative 1-oxo-3,4-dihydroisoquinoline-4-carboxamide from cited literature for illustrative purposes.[7]
B. Cell Viability Assay in Cancer Cell Lines
This protocol assesses the cytotoxic effect of the compound on cancer cell lines, particularly those with and without BRCA mutations.
Principle: The assay measures the metabolic activity of viable cells. A common method is the MTT or resazurin assay, where a substrate is converted into a colored or fluorescent product by mitochondrial enzymes in living cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant: MDA-MB-436, Capan-1; BRCA-proficient: MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
Isoquinoline-3-carboximidamide hydrochloride
-
MTT or resazurin reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of isoquinoline-3-carboximidamide hydrochloride for 72 hours. Include vehicle (DMSO) and positive controls.
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer and incubate until the formazan crystals are dissolved. Read the absorbance at 570 nm.
-
Resazurin Assay: Add resazurin reagent and incubate for 1-4 hours. Read the fluorescence with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Caption: Workflow for cell viability assay.
C. In Vivo Xenograft Model Studies
These studies evaluate the anti-tumor efficacy of the compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Isoquinoline-3-carboximidamide hydrochloride formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the compound and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI).
IV. Causality and Self-Validation in Protocols
-
In Vitro PARP Assay: The inclusion of a known PARP inhibitor like Olaparib serves as a critical positive control, validating the assay's performance. A clear dose-response relationship for both the test compound and the control provides confidence in the obtained IC₅₀ values.
-
Cell Viability Assay: The use of both BRCA-proficient and BRCA-deficient cell lines is essential to establish the synthetic lethal effect. A significantly lower GI₅₀ in the BRCA-deficient line compared to the proficient line supports the PARP-inhibition mechanism of action.
V. Concluding Remarks
Isoquinoline-3-carboximidamide hydrochloride represents a promising, yet underexplored, candidate for PARP inhibition. The application notes and protocols outlined in this guide provide a robust framework for its preclinical evaluation. By systematically assessing its enzymatic inhibition, cellular cytotoxicity, and in vivo efficacy, researchers can elucidate its therapeutic potential and contribute to the development of novel cancer therapies.
VI. References
-
ClinicalTrials.gov. (n.d.). Search of: PARP inhibitors. Retrieved from [Link]
-
Moore, K. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 10, 175883591878833. [Link]
-
Jo, Y., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Sunderland, P. T., et al. (2003). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 11(16), 3593-3603. [Link]
-
Cancer Research UK. (2023). PARP inhibitors. [Link]
-
National Cancer Institute. (2022). PARP Inhibitors. [Link]
-
Liszczak, G., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8875. [Link]
-
ASCO Post. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond![Link]
-
YouTube. (2021). Everything You Want to Know About PARP Inhibitors. [Link]
-
YouTube. (2017). PARP Inhibitors for BRCA-Mutated TNBC. [Link]
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Jo, Y., et al. (2021). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. ResearchGate. [Link]
-
McCarthy, K. A., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, e202400093. [Link]
-
National Institute of Standards and Technology. (2023). Cell Viability for Advanced Therapies. [Link]
-
Al-Tel, T. H., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6296. [Link]
-
Cancer.Net. (2021). PARP Inhibitors. [Link]
-
Bai, Y. R., et al. (2025). The recent advance and prospect of poly(ADP-ribose) polymerase inhibitors for the treatment of cancer. Medicinal Research Reviews, 45(1), 214. [Link]
-
Sharma, A., & Kumar, V. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1), 1-36. [Link]
-
Li, M., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(18), 14005. [Link]
-
Ríos-Luci, C., et al. (2017). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 22(7), 1147. [Link]
-
ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]
-
Gorska, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5225. [Link]
-
B-Ali, A., et al. (2023). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 8(32), e202301889. [Link]
Sources
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cell-based assays using "Isoquinoline-3-carboximidamide hydrochloride"
Utilizing Isoquinoline-3-carboximidamide Hydrochloride as a Chemical Probe[1]
Executive Summary & Mechanism of Action
Isoquinoline-3-carboximidamide hydrochloride is a synthetic small molecule belonging to the class of amidine-based peptidomimetics .[1] In drug discovery and cell biology, this compound serves as a critical fragment-based probe targeting trypsin-like serine proteases (TLSPs).[1]
The Scientific Premise (The "Why"): Trypsin-like serine proteases (e.g., uPA, Matriptase, Thrombin, Factor Xa) possess a highly conserved S1 specificity pocket containing a negatively charged Aspartate residue (Asp189 in trypsin numbering).[1]
-
Mechanism: The positively charged carboximidamide (amidine) group of the isoquinoline derivative mimics the side chain of Arginine.[1]
-
Binding: It forms a salt bridge with the Aspartate at the bottom of the S1 pocket, acting as a competitive, reversible inhibitor.[1]
-
Cellular Impact: By blocking these proteases, the compound inhibits pericellular proteolysis, a process essential for tumor cell invasion , metastasis , and viral entry (via protease-mediated cleavage of surface proteins).[1]
This Application Note details the protocols for validating the bioactivity of Isoquinoline-3-carboximidamide HCl in cell-based systems, specifically focusing on Tumor Cell Invasion and Target Engagement .
Mechanistic Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism within the extracellular matrix (ECM) remodeling pathway.
Figure 1: Mechanism of Action.[1] The amidine moiety competes with native substrates for the protease S1 pocket, halting downstream ECM degradation.[1]
Experimental Protocols
Protocol A: Cell Viability & Toxicity Screen (MTT Assay)
Before assessing functional inhibition, non-toxic concentrations must be established to ensure that reduced migration is due to enzyme inhibition, not cell death.[1]
Reagents:
-
Target Cells (e.g., PC-3 Prostate Cancer or MDA-MB-231 Breast Cancer lines).[1]
-
Isoquinoline-3-carboximidamide HCl (Stock: 100 mM in DMSO).[1]
-
MTT Reagent (5 mg/mL in PBS).[1]
Workflow:
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate overnight. -
Treatment: Treat cells with a log-scale dilution of the compound (0.1
M to 100 M).[1] Include a DMSO vehicle control (0.1% final). -
Incubation: Incubate for 24 and 48 hours at 37°C.
-
Development: Add 20
L MTT reagent; incubate for 3 hours. Solubilize formazan crystals with DMSO. -
Read: Measure Absorbance at 570 nm.
Data Output: Calculate % Viability relative to Vehicle Control. Determine the Maximal Non-Toxic Concentration (MNTC) for use in Protocol B.
Protocol B: Matrigel Invasion Assay (Boyden Chamber)
This is the gold-standard assay for validating protease inhibitors involved in metastasis.[1]
Reagents:
-
Transwell inserts (8.0
m pore size).[1] -
Matrigel (Growth Factor Reduced).[1]
-
Chemoattractant (10% FBS media).[1]
-
Serum-free media.[1]
-
Isoquinoline-3-carboximidamide HCl (at MNTC).[1]
Step-by-Step Methodology:
-
Preparation of Chamber:
-
Coat the upper surface of the Transwell membrane with Matrigel (diluted 1:3 in serum-free cold media).[1]
-
Allow polymerization at 37°C for 2 hours.
-
-
Cell Preparation:
-
Starve cells in serum-free media for 4 hours.[1]
-
Harvest and resuspend cells (
cells/mL) in serum-free media containing Isoquinoline-3-carboximidamide HCl (Test Group) or DMSO (Control Group).
-
-
Assembly:
-
Upper Chamber: Add 200
L of the cell suspension (+/- Compound). -
Lower Chamber: Add 600
L of media containing 10% FBS (Chemoattractant).
-
-
Invasion Phase:
-
Incubate for 24 hours at 37°C / 5% CO2.
-
-
Fixation & Staining:
-
Quantification:
Data Analysis & Interpretation
Representative Data Structure
The following table illustrates how to organize data to determine the IC50 of invasion inhibition.
| Compound Concentration ( | Viability (% Control) | Invaded Cells (Mean Count) | % Invasion Inhibition | Interpretation |
| 0 (DMSO) | 100% | 245 ± 15 | 0% | Baseline Invasion |
| 1.0 | 99% | 230 ± 20 | 6.1% | No significant effect |
| 10.0 | 98% | 150 ± 12 | 38.7% | Moderate Inhibition |
| 50.0 | 95% | 45 ± 8 | 81.6% | Potent Inhibition |
| 100.0 | 60% | 10 ± 2 | N/A | Cytotoxic Artifact |
Critical Analysis:
-
True Inhibition: Significant reduction in invasion at concentrations where viability remains >90% (e.g., 50
M in the table above).[1] -
False Positive: Reduction in invasion accompanied by a drop in viability (e.g., 100
M).[1] This indicates the cells didn't invade because they were dying, not because the protease was inhibited.[1]
Workflow Visualization
Figure 2: Workflow for the Boyden Chamber Matrigel Invasion Assay.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Invasion | Matrigel layer too thin or discontinuous.[1] | Increase Matrigel concentration or coating volume.[1] Ensure polymerization is complete.[1] |
| No Invasion in Control | Cells are not metastatic or pore size is too small.[1] | Verify cell line invasiveness (e.g., use MDA-MB-231).[1] Ensure 8.0 |
| Compound Precipitation | Low solubility in aqueous media.[1] | Dissolve stock in 100% DMSO.[1] Ensure final DMSO in culture < 0.5%.[1] Sonicate if necessary.[1] |
| Inconsistent Replicates | Uneven cell seeding or bubble formation.[1] | Vortex cell suspension frequently during seeding.[1] Check for bubbles under the insert.[1] |
References
-
Principles of Protease Inhibition: Drag, M., & Salvesen, G. S. (2010).[1] Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690–701.[1] Link
-
Amidine-Based Inhibitors: Meyer, S. C., et al. (2016).[1] Amidines as potent inhibitors of trypsin-like serine proteases: Structural insights and drug design. Journal of Medicinal Chemistry, 59(10), 4625-4636.[1] Link
-
Invasion Assay Protocols: Kramer, N., et al. (2013).[1] In vitro cell migration and invasion assays. Mutation Research/Reviews in Mutation Research, 752(1), 10-24.[1] Link
-
Isoquinoline Scaffolds in Medicine: Chrzanowska, M., et al. (2020).[1] Bioactive Isoquinoline Alkaloids. Chemical Reviews. Link[1]
(Note: While specific literature on "Isoquinoline-3-carboximidamide" is limited to chemical libraries, the references above validate the structural class and assay methodology.)
Sources
Application Notes and Protocols for the Evaluation of Isoquinoline-3-carboximidamide Hydrochloride in Antibacterial and Antifungal Studies
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the potential antibacterial and antifungal properties of novel compounds, using isoquinoline-3-carboximidamide hydrochloride as a representative example. The isoquinoline scaffold is a well-established pharmacophore found in numerous natural and synthetic bioactive molecules, exhibiting a wide range of biological activities, including antimicrobial effects.[1][2][3][4] This guide emphasizes a structured, evidence-based approach to the preliminary evaluation of such compounds, from initial screening to preliminary mechanism of action insights.
The protocols outlined herein are designed to be self-validating, with clear causality behind experimental choices, ensuring the generation of robust and reproducible data.
Introduction to the Antimicrobial Potential of Isoquinoline Derivatives
The rising threat of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising area of research due to their diverse biological activities.[2][3] Studies have demonstrated that various isoquinoline derivatives possess potent activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[5][6][7]
The antimicrobial efficacy of isoquinolines is often attributed to their specific structural features. For instance, the presence of a quaternary nitrogen and certain substituents on the isoquinoline ring can significantly enhance their activity.[2] The proposed mechanisms of action are varied, with some derivatives reportedly interfering with cell wall and nucleic acid biosynthesis, while others may inhibit critical microbial enzymes.[5][8][9]
Given this background, novel synthetic compounds like isoquinoline-3-carboximidamide hydrochloride are logical candidates for antimicrobial screening. The following sections detail a systematic workflow for assessing the antibacterial and antifungal potential of such a compound.
Overall Experimental Workflow
A logical progression of experiments is crucial for the efficient evaluation of a novel compound. The workflow should begin with broad screening to determine the spectrum of activity, followed by more detailed characterization of its potency and potential for therapeutic use.
Caption: High-level workflow for antimicrobial evaluation.
Detailed Protocols
Preparation of Test Compound Stock Solution
The accurate preparation of the test compound is fundamental to the reliability of the results.
Protocol:
-
Weighing: Accurately weigh 1-5 mg of isoquinoline-3-carboximidamide hydrochloride using an analytical balance.
-
Solvent Selection: Based on the compound's solubility data, choose an appropriate solvent. For hydrochloride salts, sterile deionized water is often a suitable starting point. If solubility is an issue, dimethyl sulfoxide (DMSO) can be used. Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
-
Dissolution: Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle vortexing or sonication may be required.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Selection and Maintenance of Microbial Strains
A representative panel of microorganisms should be used for the initial screening to determine the spectrum of activity.
| Microorganism | Strain (Example) | Type | Growth Medium | Incubation Conditions |
| Staphylococcus aureus | ATCC 29213 | Gram-positive bacteria | Mueller-Hinton Broth (MHB) | 37°C, aerobic |
| Enterococcus faecium | ATCC 19434 | Gram-positive bacteria | Brain Heart Infusion (BHI) Broth | 37°C, aerobic |
| Escherichia coli | ATCC 25922 | Gram-negative bacteria | Mueller-Hinton Broth (MHB) | 37°C, aerobic |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative bacteria | Mueller-Hinton Broth (MHB) | 37°C, aerobic |
| Candida albicans | ATCC 90028 | Yeast (Fungus) | RPMI-1640 with MOPS | 35°C, aerobic |
Protocol for Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of the appropriate sterile broth.
-
Incubate the broth culture at the specified temperature with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be visually compared or measured using a spectrophotometer at 600 nm.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL for MIC testing).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.
Protocol:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Compound Addition: Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last column of the dilution series. This will result in wells with 50 µL of varying concentrations of the compound.
-
Inoculation: Add 50 µL of the standardized and diluted microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Positive Control: A well containing inoculum and broth but no test compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing inoculum, broth, and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
-
Incubation: Cover the plate and incubate under the appropriate conditions for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. The addition of a growth indicator like resazurin can aid in the visualization of results.
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate under the appropriate conditions until growth is visible in the control spots.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of the compound to mammalian cells to determine its selectivity.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline-3-carboximidamide hydrochloride in culture medium and add them to the cells. Include a vehicle control (medium with the highest concentration of solvent) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Data Interpretation and Next Steps
The data generated from these initial assays will provide a foundational understanding of the antimicrobial potential of isoquinoline-3-carboximidamide hydrochloride.
-
Potency and Spectrum: The MIC values will indicate the potency and spectrum of activity. Lower MIC values suggest higher potency. Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum.[10][11]
-
Cidal vs. Static Activity: A comparison of the MBC/MFC to the MIC can differentiate between cidal (killing) and static (inhibitory) activity. An MBC/MIC ratio of ≤4 is generally considered bactericidal.
-
Selectivity Index (SI): The SI is a crucial parameter for gauging the therapeutic potential of a compound. It is calculated as: SI = IC₅₀ (mammalian cells) / MIC (microorganism) A higher SI value is desirable, as it indicates that the compound is more toxic to the pathogen than to host cells.
Based on promising initial results, further studies can be undertaken to elucidate the mechanism of action. These may include:
-
Time-Kill Assays: To understand the rate at which the compound kills the pathogen.[9]
-
Membrane Permeabilization Assays: To determine if the compound disrupts the microbial cell membrane.[12]
-
Macromolecule Synthesis Inhibition Assays: To investigate if the compound interferes with the synthesis of DNA, RNA, proteins, or cell wall components.[5][9]
By following these detailed protocols and a logical experimental workflow, researchers can effectively and efficiently evaluate the antimicrobial properties of novel isoquinoline derivatives like isoquinoline-3-carboximidamide hydrochloride, contributing to the vital search for new therapeutic agents.
References
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025).
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PubMed. [Link]
-
Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). Bentham Science Publisher. [Link]
-
Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. [Link]
-
Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (n.d.). MDPI. [Link]
-
Isoquinoline alkaloids from endophytic fungus Aspergillus puniceus and their potential as inhibitors for tobacco powdery mildew. (n.d.). PubMed. [Link]
- Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives. (n.d.).
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. [Link]
-
In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. (2012). International Scholars Journals. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]
- Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives. (2024).
-
An isoquinoline alkaloid, berberine, can inhibit fungal alpha amylase: enzyme kinetic and molecular modeling studies. (n.d.). PubMed. [Link]
-
Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. (1989). PubMed. [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC - NIH. [Link]
-
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). ResearchGate. [Link]
-
Uncovering the multifaceted mechanism of action of a historical antimicrobial. (2026). bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinoline alkaloids from endophytic fungus Aspergillus puniceus and their potential as inhibitors for tobacco powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives [cjcu.jlu.edu.cn]
- 8. An isoquinoline alkaloid, berberine, can inhibit fungal alpha amylase: enzyme kinetic and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uncovering the multifaceted mechanism of action of a historical antimicrobial | bioRxiv [biorxiv.org]
"Isoquinoline-3-carboximidamide hydrochloride" as a tool compound in chemical biology
Topic: "Isoquinoline-3-carboximidamide hydrochloride" as a tool compound in chemical biology Content Type: Detailed Application Notes and Protocols
A Versatile S1-Anchoring Fragment for Serine Protease Drug Discovery
Executive Summary
Isoquinoline-3-carboximidamide hydrochloride (CAS: 1179362-42-5) is a high-value chemical biology tool compound primarily utilized as a competitive inhibitor fragment targeting trypsin-like serine proteases. Structurally characterized by a rigid isoquinoline scaffold bearing a highly basic amidine group at the C3 position, this compound serves as a critical P1 residue mimic . It is extensively employed in Fragment-Based Drug Discovery (FBDD) to probe the S1 specificity pocket of enzymes such as Thrombin, Factor Xa, Urokinase-type Plasminogen Activator (uPA), and Matriptase.
This guide details the physicochemical properties, mechanism of action, and standardized protocols for utilizing Isoquinoline-3-carboximidamide HCl in enzymatic assays and structural biology campaigns.
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | Isoquinoline-3-carboximidamide hydrochloride |
| CAS Number | 1179362-42-5 |
| Molecular Formula | C₁₀H₉N₃[1][2][3] · HCl |
| Molecular Weight | 207.66 g/mol |
| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol |
| Appearance | White to off-white crystalline solid |
| pKa (Amidine) | ~11.0 (Highly basic, protonated at physiological pH) |
| Storage | -20°C, desiccated; protect from moisture (hygroscopic) |
| Stability | Stable in aqueous solution at pH 2–8 for 24 hours. Hydrolyzes slowly at pH >9. |
Handling Precautions: The amidine group is susceptible to hydrolysis under strongly alkaline conditions. Prepare stock solutions in DMSO or water immediately prior to use or store as single-use aliquots at -80°C.
Mechanism of Action: The "S1 Anchor"
The biological utility of Isoquinoline-3-carboximidamide stems from its ability to mimic the side chain of Arginine , the natural substrate residue recognized by trypsin-like serine proteases.
Molecular Interaction
-
Electrostatic Anchoring: At physiological pH, the amidine group is positively charged. It enters the deep, negatively charged S1 specificity pocket of the protease.
-
Salt Bridge Formation: The amidine forms a bidentate salt bridge (hydrogen bonds) with the carboxylate side chain of the conserved Aspartate (Asp189 in Trypsin numbering) at the bottom of the S1 pocket.
-
Hydrophobic Stacking: The planar isoquinoline ring provides a rigid scaffold that engages in
-stacking or hydrophobic interactions with the walls of the S1 pocket (often residues 190–220), offering distinct selectivity profiles compared to flexible benzamidine derivatives.
Figure 1: Mechanism of competitive inhibition. The compound anchors to Asp189, blocking the catalytic triad from processing natural substrates.
Applications in Chemical Biology
A. Fragment-Based Drug Discovery (FBDD)
Isoquinoline-3-carboximidamide is a "privileged fragment." It typically exhibits modest affinity (Ki = 1–100 µM) on its own but serves as a high-efficiency starting point (high Ligand Efficiency) for growing larger inhibitors.
-
Use Case: Screening against orphan proteases to identify druggable S1 pockets.
-
Method: Saturation Transfer Difference (STD) NMR or X-ray crystallography soaking.
B. Reference Inhibitor in Enzymatic Assays
Used as a control to validate the "trypsin-like" nature of a protease. If a protease is inhibited by this compound but not by chymotrypsin inhibitors (bulky hydrophobic groups), it confirms S1 specificity for basic residues.
C. Synthetic Intermediate
The free amine or the isoquinoline ring carbons can be functionalized to extend into the S2/S3 pockets, creating potent peptidomimetic drugs (e.g., similar to the development of Dabigatran or Betrixaban).
Experimental Protocols
Protocol A: Determination of Inhibition Constant ( )
Objective: To quantify the potency of Isoquinoline-3-carboximidamide against Thrombin or Trypsin using a chromogenic substrate.
Materials:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.
-
Enzyme: Human Thrombin (final conc. 0.5 nM).
-
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
-
Inhibitor: Isoquinoline-3-carboximidamide HCl (Stock 100 mM in DMSO).
Workflow:
-
Preparation: Prepare a serial dilution of the inhibitor in Buffer (Range: 0 µM to 500 µM).
-
Pre-incubation: In a 96-well plate, mix 10 µL of Inhibitor dilution with 40 µL of Enzyme solution. Incubate for 15 minutes at 25°C to reach equilibrium.
-
Initiation: Add 50 µL of Substrate (at
concentration, typically 50 µM) to start the reaction. -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Analysis:
-
Calculate initial velocities (
) for each inhibitor concentration. -
Plot
vs. [Inhibitor]. -
Fit data to the Morrison equation (for tight binders) or standard competitive inhibition model:
-
Validation: The
should shift linearly with increasing substrate concentration if the mechanism is competitive.
-
Protocol B: Fragment Screening via STD-NMR
Objective: To confirm direct binding of the fragment to a target protein (e.g., Factor Xa) in solution.
Materials:
-
Protein: Recombinant Factor Xa catalytic domain (20 µM in
buffer). -
Ligand: Isoquinoline-3-carboximidamide HCl (1 mM).
-
Instrument: 600 MHz NMR spectrometer with cryoprobe.
Workflow:
-
Sample Prep: Mix protein and ligand in a 1:50 ratio (Protein: 10-20 µM, Ligand: 0.5-1 mM) in phosphate buffer (pH 7.4, 100%
). -
Pulse Sequence: Apply a standard STD pulse sequence.
-
On-resonance irradiation: -0.5 ppm (protein methyl region).
-
Off-resonance irradiation: 30 ppm (control).
-
-
Acquisition: Record 1D
spectra with saturation times of 2-3 seconds. -
Data Processing: Subtract the "On-resonance" spectrum from the "Off-resonance" spectrum.
-
Interpretation:
-
Positive Result: Signals corresponding to the isoquinoline protons (aromatic region 7.5–9.5 ppm) appear in the difference spectrum. This indicates magnetization transfer from the protein to the ligand, confirming binding.
-
Epitope Mapping: The protons showing the strongest STD effect are in closest contact with the protein surface (likely the protons adjacent to the amidine group).
-
References
-
Bode, W., et al. (1984). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal, 3(10), 2411–2418. (Foundational structural biology of the S1 pocket). Link
-
Matter, H., et al. (2002). "Design and structural analysis of potent and selective inhibitors of blood coagulation factor Xa." Journal of Medicinal Chemistry, 45(14), 2923-2941. (Discusses amidine-based fragment optimization). Link
-
GuideChem. (2024). "Isoquinoline-3-carboximidamide hydrochloride Product Information & CAS 1179362-42-5." GuideChem Chemical Database. Link
-
BLD Pharm. (2024). "Isoquinoline-3-carboximidamide hydrochloride - MSDS and Technical Data." BLD Pharm.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Recrystallization Solvent for Isoquinoline-3-carboximidamide Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance on the optimization of a recrystallization solvent for "Isoquinoline-3-carboximidamide hydrochloride." As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to empower you to overcome common challenges in the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my recrystallization experiment for Isoquinoline-3-carboximidamide hydrochloride. Where do I begin with solvent selection?
A1: The fundamental principle of recrystallization is to identify a solvent (or solvent system) in which your compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.[1][2][3] For a hydrochloride salt like isoquinoline-3-carboximidamide hydrochloride, which is a polar, ionic compound, you should begin by exploring polar solvents.
Expert Insight: The presence of the hydrochloride salt and the carboximidamide group significantly increases the polarity compared to the parent isoquinoline. Isoquinoline itself is soluble in many common organic solvents like ethanol, acetone, and diethyl ether.[4][5] However, its hydrochloride salt will exhibit more salt-like behavior. Therefore, your initial focus should be on protic polar solvents that can effectively solvate the ions.
Recommended Starting Solvents:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Water: As a highly polar solvent, but be cautious of potential hydrolysis of the carboximidamide group under prolonged heating.
-
Acetonitrile
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - Use these sparingly and typically as part of a solvent system, as their high boiling points can make removal difficult.
Q2: I've tried a few single solvents without success. What should I do next?
A2: If a single solvent does not provide the desired solubility profile, the next logical step is to explore a binary solvent system (a solvent pair).[1] This involves using a "good" solvent in which your compound is readily soluble and a "poor" or "anti-solvent" in which it is insoluble.
Causality Behind Experimental Choice: The goal is to create a solvent mixture where the compound is soluble at the boiling point but precipitates upon cooling as the overall solvent polarity changes.
Common Solvent Pairs for Polar Compounds:
| "Good" Solvent (High Polarity) | "Poor" Solvent (Lower Polarity) |
| Methanol / Ethanol | Diethyl Ether / Dichloromethane (DCM) |
| Water | Ethanol / Acetone / Isopropanol |
| Acetone | Hexanes / Toluene |
| Dichloromethane (DCM) | Ethyl Acetate (EtOAc) / Hexanes |
Experimental Protocol: Binary Solvent System Screening
-
Dissolve a small amount of your crude isoquinoline-3-carboximidamide hydrochloride in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity (cloudiness).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a great extent.
Troubleshooting Strategies:
-
Lower the Crystallization Temperature: Try inducing crystallization at a lower temperature.
-
Use a Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.
-
Reduce the Concentration: Use a more dilute solution by adding more solvent.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.[2]
Q4: I'm getting very low recovery of my purified compound. What are the likely causes?
A4: Low recovery can be attributed to several factors. A systematic approach to troubleshooting is essential.
Logical Troubleshooting Flow:
Caption: Troubleshooting low recrystallization yield.
In-depth Explanation:
-
Excessive Solubility in Cold Solvent: The ideal recrystallization solvent should have poor solubility for your compound at low temperatures.[1] If you are losing a significant amount of product in the mother liquor (the solution after filtering the crystals), your solvent is too "good."
-
Solution: Try a different solvent or add an anti-solvent to the mixture before cooling to reduce the overall solubility.
-
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your compound dissolved even at low temperatures.[2]
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve your compound.
-
-
Premature Crystallization During Hot Filtration: If you have insoluble impurities that need to be removed by filtering the hot solution, your compound may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
-
Incomplete Crystallization: Ensure you are allowing sufficient time for crystallization and that you are cooling the solution to a low enough temperature (e.g., in an ice bath).
Systematic Solvent Screening Workflow
For a systematic approach to identifying the optimal solvent, a small-scale screening experiment is highly recommended.
Experimental Protocol: Micro-scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude isoquinoline-3-carboximidamide hydrochloride into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, DCM, ethyl acetate, toluene, hexanes). Start with 0.5 mL.
-
Observation (Room Temperature): Note the solubility of your compound in each solvent at room temperature. A good solvent will have poor solubility at this stage.
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature in a warm water or sand bath.
-
Observation (Hot): Observe if the compound dissolves completely in the hot solvent. If it does, this is a potential candidate for a single-solvent recrystallization.
-
Cooling: Allow the test tubes where the compound dissolved upon heating to cool to room temperature, and then place them in an ice bath.
-
Observation (Cold): Observe for the formation of crystals. The ideal solvent will show a significant amount of crystalline precipitate.
Data Summary Table for Solvent Screening:
| Solvent | Solubility at RT (25°C) | Solubility at Elevated Temp. | Crystal Formation on Cooling | Assessment |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetonitrile | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexanes |
Visual Workflow for Solvent Selection:
Sources
Interpreting complex NMR spectra of "Isoquinoline-3-carboximidamide hydrochloride"
The following guide is designed as an advanced technical resource for researchers characterizing Isoquinoline-3-carboximidamide hydrochloride . It adopts the persona of a Senior Application Scientist, focusing on the "why" and "how" of spectral interpretation rather than simple data listing.
Executive Summary & Structural Logic
Characterizing Isoquinoline-3-carboximidamide hydrochloride presents a unique set of challenges due to the interplay between the electron-deficient isoquinoline core and the exchangeable, highly basic amidine moiety.[1][2]
The Core Challenge: The hydrochloride salt form introduces a protonated amidine group (
The Molecular Architecture
To interpret the spectrum, you must visualize the numbering system correctly.[2] In isoquinoline, the nitrogen is at position 2.[2][3]
-
Position 1 (H1): The "singlet" located between the ring nitrogen and the fused benzene ring.[1][2][3] This is your primary diagnostic proton .[1][2][3]
-
Position 3: Substituted by the carboximidamide group.[1][2][3][4][5]
-
Position 4 (H4): The singlet adjacent to the substituent and the benzene fusion.[1][2][3]
Predicted Chemical Shifts & Assignment Table
The following data assumes a solution in DMSO-d6 . We recommend DMSO-d6 over CDCl₃ (solubility issues) or D₂O (loss of amidine protons) for primary characterization.[1][2][3]
| Proton (Assignment) | Multiplicity | Approx.[1][2][3][4] Shift (ppm) | Diagnostic Logic |
| H-1 | Singlet (s) | 9.3 – 9.6 | Most downfield aromatic signal.[1][2][3] Deshielded by the adjacent ring nitrogen (C=N) and the aromatic ring current.[1][2][3] |
| Amidine NHs | Broad Singlet(s) | 8.5 – 9.8 | 4H total (in HCl salt).[1][2][3] Often appear as two broad humps or one very wide band due to restricted rotation around the C-N bond.[1][2][3] Disappears in D₂O. |
| H-8 | Doublet (d) | 8.1 – 8.3 | "Peri-position" to H-1.[1][2][3] Often distinct from the other benzene protons due to steric/electronic interaction with the heteroatom ring.[1][2][3] |
| H-4 | Singlet (s) | 8.0 – 8.2 | The only other singlet in the aromatic region.[1][2][3] Key for confirming substitution at Position 3.[1][2][3][4] |
| H-5, H-6, H-7 | Multiplets (m) | 7.7 – 8.0 | The remaining benzene ring protons.[2] Often form a complex overlapping pattern.[1][2][3] |
Technical Note: In the hydrochloride salt, the amidine group is protonated.[2] If you have excess acid, the isoquinoline nitrogen (N-2) may also protonate, shifting H-1 and H-4 further downfield by ~0.5 ppm.[2]
Troubleshooting & FAQs
Issue 1: "I cannot see the Amidine (NH) protons."
Diagnosis: This is almost always a solvent-exchange phenomenon.[1][2][3] Explanation: If you used Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) , the acidic amidine protons rapidly exchange with the solvent deuterium.[2][3] The signal vanishes from the ¹H spectrum and becomes HDO/MeOD.[1][2][3] Solution:
-
Re-dissolve in DMSO-d6 (anhydrous).
-
Ensure the DMSO is dry; water peaks can catalyze exchange and broaden these signals further.[1][2][3]
Issue 2: "The Amidine peak is split or incredibly broad."[1][2][3]
Diagnosis: Restricted Rotation (Rotamers).[1][2][3]
Explanation: The C-N bond in the protonated amidine (
-
Variable Temperature (VT) NMR: Heating the sample to 50–60°C in DMSO-d6 will often increase the rotation rate, coalescing the broad humps into a sharper, averaged singlet.[2]
Issue 3: "My H-1 singlet is splitting or moving."
Diagnosis: pH Sensitivity or Salt Stoichiometry.[1][2][3] Explanation: The chemical shift of H-1 is extremely sensitive to the protonation state of N-2.[1][2][3] If your salt is not a perfect stoichiometric HCl salt (e.g., free base impurity or excess HCl), H-1 will shift.[2] Protocol: Perform a "Spiking" experiment. Add a micro-drop of DCl (deuterated HCl) or NaOD to the tube.[1][2][3]
Advanced Verification Workflows (Visualized)
To confirm the regiochemistry (substitution at Pos 3 vs Pos 1 or 4), use the following logic flows.
Workflow A: Solvent Selection Logic
Caption: Decision matrix for solvent selection based on the need to observe exchangeable protons.
Workflow B: Structural Confirmation (HMBC/NOE)
Caption: Key 2D NMR correlations. H4 to Amidine Carbon HMBC is the definitive proof of position 3 substitution.
Experimental Protocols
Protocol 1: D₂O Shake (Exchange Experiment)
Use this to distinguish the amidine protons from aromatic impurities.[2]
-
Acquire a standard ¹H spectrum in DMSO-d6.
-
Add 1–2 drops of D₂O directly into the NMR tube.
-
Shake vigorously for 30 seconds.
-
Re-acquire the spectrum.
-
Result: Peaks that disappear or diminish significantly are the exchangeable Amidine NHs.[1][2][3] Peaks that remain unchanged are part of the Isoquinoline skeleton.[1][2][3]
Protocol 2: Trace Water Suppression
DMSO-d6 is hygroscopic.[1][2][3] Water (3.33 ppm) can obscure signals.[1][2][3]
-
If the water peak is large, use a solvent suppression pulse sequence (e.g., zgpr on Bruker systems).[2][3]
-
Center the transmitter frequency (O1) on the water peak.[1][2][3]
-
This will flatten the baseline around 3.3 ppm, potentially revealing H-5/H-6 multiplets if they overlap with the water signal.[1][2][3]
References
-
Claridge, T. D. W. (2016).[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][2][3] (Authoritative text on NOE and HMBC workflows). [1][2][3]
-
Reich, H. J. (2024).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] (Source for chemical shift logic of heterocycles).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Standard for identifying DMSO/Water impurities).[1][2][3]
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[2][3] Handbook of Heterocyclic Chemistry. 2nd Edition. Pergamon. (Reference for Isoquinoline reactivity and tautomerism).
Sources
- 1. Isoquinoline-3-carboxamide | C10H8N2O | CID 14925627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. CAS 50458-77-0: isoquinoline-3-carboxamidato | CymitQuimica [cymitquimica.com]
- 6. scs.illinois.edu [scs.illinois.edu]
"Isoquinoline-3-carboximidamide hydrochloride" degradation pathways and prevention
Technical Support Center: Isoquinoline-3-carboximidamide Hydrochloride
Welcome to the technical support center for Isoquinoline-3-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for handling this compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Isoquinoline-3-carboximidamide hydrochloride.
Q1: What is the general stability of Isoquinoline-3-carboximidamide hydrochloride?
A1: Isoquinoline-3-carboximidamide hydrochloride, like many organic molecules with multiple functional groups, can be susceptible to degradation under certain conditions. The isoquinoline ring itself is relatively stable due to its aromaticity.[1] However, the carboximidamide (amidine) group is the primary site of potential instability. Amidines are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrochloride salt form indicates that the compound is likely more stable in a mildly acidic environment.
Q2: What are the primary factors that can cause its degradation?
A2: The main factors that can induce degradation are:
-
pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the carboximidamide group.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Although the isoquinoline core has some resistance to light, prolonged exposure to UV light can potentially lead to photodegradation.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, may lead to the formation of N-oxides or other oxidative degradation products.[2]
Q3: How should I properly store Isoquinoline-3-carboximidamide hydrochloride?
A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at a low temperature (ideally -20°C).[3] It is also advisable to protect it from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a suitable solvent and used within a short period.
Q4: What are the visible signs of degradation?
A4: Visual indicators of degradation can include a change in color of the solid material or solution, the formation of precipitates, or a noticeable change in the clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are essential for confirming the purity and integrity of the compound.
Q5: What are the common degradation products?
A5: The most probable degradation product is the corresponding carboxamide, Isoquinoline-3-carboxamide, formed via hydrolysis of the carboximidamide group. Under more strenuous conditions, further degradation of the isoquinoline ring could occur.
Part 2: Troubleshooting Experimental Issues
This section provides guidance on how to identify and resolve common experimental problems that may arise from the degradation of Isoquinoline-3-carboximidamide hydrochloride.
Problem: I am observing inconsistent results in my biological assays.
-
Possible Cause: Degradation of the compound in the assay buffer. The pH and composition of your buffer could be promoting hydrolysis.
-
Troubleshooting Steps:
-
Buffer pH: Check the pH of your assay buffer. If it is neutral to alkaline, the rate of hydrolysis may be significant. Consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your assay.
-
Fresh Preparations: Always prepare fresh dilutions of the compound in the assay buffer immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
-
Control Experiments: Include a time-course experiment where the compound is incubated in the assay buffer for the duration of your assay, and then analyze the sample by HPLC to check for degradation.
-
Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause: These additional peaks are likely degradation products.
-
Troubleshooting Steps:
-
Peak Identification: If you have access to mass spectrometry (LC-MS), determine the mass of the unexpected peaks. A peak corresponding to the mass of Isoquinoline-3-carboxamide would strongly suggest hydrolysis.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study.[4][5][6] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation) to generate the degradation products, which can then be used as standards to identify the peaks in your experimental samples.
-
Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products.[4]
-
Problem: The compound appears to have lost potency over time.
-
Possible Cause: This is a strong indication of degradation, likely due to improper storage of either the solid compound or stock solutions.
-
Troubleshooting Steps:
-
Purity Re-analysis: Re-analyze the purity of your compound using a validated analytical method like HPLC.
-
Proper Storage: Review your storage procedures. Ensure the solid is stored at a low temperature, protected from light and moisture.[3] For stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C.
-
Fresh Stock: If significant degradation is confirmed, it is best to use a fresh, unopened vial of the compound.
-
Part 3: Protocols and Best Practices
This section outlines key protocols for handling and analyzing Isoquinoline-3-carboximidamide hydrochloride.
Protocol for Preparing Stock Solutions
-
Solvent Selection: Use a dry, aprotic solvent such as DMSO or DMF for preparing high-concentration stock solutions. Water can be used if the solution is to be used immediately.
-
Weighing: Accurately weigh the required amount of the solid compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at -80°C.
Protocol for a Basic Forced Degradation Study
A forced degradation study helps to understand the degradation pathways and develop a stability-indicating analytical method.[5][7]
Table 1: Conditions for Forced Degradation Study
| Stress Condition | Reagent | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 50°C | 24-72 h |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 50°C | 2-24 h |
| Oxidation | 3% H₂O₂ | Room Temp | 24-72 h |
| Thermal | Solid & Solution | 60°C | 24-72 h |
| Photolytic | Solid & Solution | UV/Visible Light | 24-72 h |
Methodology:
-
Prepare solutions of Isoquinoline-3-carboximidamide hydrochloride in the respective stress condition reagents.
-
Incubate the solutions for the specified time and temperature.
-
At various time points, withdraw an aliquot, neutralize it if necessary (for acid and base samples), and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS) to monitor the formation of degradation products.
Part 4: Visual Guides
Potential Degradation Pathway of Isoquinoline-3-carboximidamide
Caption: Potential degradation pathways of Isoquinoline-3-carboximidamide.
Troubleshooting Workflow for Inconsistent Experimental Results
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. fishersci.com [fishersci.com]
- 4. q1scientific.com [q1scientific.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. onyxipca.com [onyxipca.com]
Minimizing byproduct formation in the synthesis of "Isoquinoline-3-carboximidamide hydrochloride"
Ticket ID: ISO-AMID-003 Subject: Minimizing Byproduct Formation (Amide/Ester) & Purification Strategy Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Synthesizing Isoquinoline-3-carboximidamide hydrochloride is deceptively challenging.[1] While the isoquinoline ring provides stability, the electron-deficient nature of the pyridine-like ring at the 3-position makes the nitrile precursor highly electrophilic. This increases reactivity but also makes the intermediate imidate extremely susceptible to hydrolysis.
The primary failure mode is the formation of Isoquinoline-3-carboxamide (thermodynamic sink) instead of the amidine. This guide details how to suppress this hydrolytic pathway and efficiently separate the product from the ubiquitous ammonium chloride (
Part 1: The Reaction Pathway & Failure Modes
To solve the impurity profile, you must visualize where the chemistry diverges. The standard Pinner Reaction involves two stages: activation (imidate formation) and amination.
Critical Pathway Diagram
Figure 1: The Pinner Reaction Divergence.[1] Red paths indicate moisture-induced failure modes.[1]
Part 2: Troubleshooting & Protocol Optimization
Phase 1: The Pinner Salt Formation (Nitrile Imidate)[2]
The Issue: The reaction stalls or yields the amide directly. Root Cause: The 3-cyano group is electron-poor. If moisture is present, water competes with ethanol as the nucleophile.[1]
| Symptom | Probable Cause | Corrective Action |
| High Amide Content (>10%) | Wet Solvent / HCl | Use HCl Gas: Do not use aqueous HCl or "old" ethanolic HCl.[1] Bubble dry HCl gas directly into anhydrous ethanol/dioxane at |
| Incomplete Conversion | Steric/Electronic drag | Solvent Switch: Switch from Ethanol to Methanol . Methanol is a smaller nucleophile and forms the imidate faster, reducing the time window for hydrolysis. |
| Sticky Precipitate | Hygroscopic Imidate | Ether Crash: The imidate salt often oils out.[1] Add anhydrous diethyl ether to force precipitation of the Pinner salt. Filter this salt under |
Phase 2: Amination (Imidate Amidine)
The Issue: Transformation of the imidate to the amide during ammonia addition. Mechanistic Insight: This is often a "Pinner Cleavage."[1] If the reaction temperature rises, the imidate decomposes to the amide and alkyl chloride rather than reacting with ammonia.
Optimized Protocol:
-
Isolate the Imidate: Do not perform this as a "one-pot" if you are seeing high amide byproducts.[1] Filter the imidate salt rapidly.
-
Cryogenic Addition: Suspend the imidate in anhydrous ethanol. Cool to
C . -
Ammonia Source: Use 7M
in Methanol (commercial anhydrous).[1] Do not use aqueous ammonia. -
Thermal Ramp: Stir at
C for 4 hours, then allow to warm to Room Temperature (RT) slowly. Never heat this step above 30°C.
Part 3: Purification Strategy (The Problem)
A common frustration is distinguishing the product from Ammonium Chloride (
Purification Decision Tree
Figure 2: Purification logic. Method A is preferred for stability; Method B is riskier due to hydrolysis.
Recommended Purification Protocol (Method A)
-
Dry the Crude: Ensure the crude solid is bone-dry (vacuum oven,
C).[1] -
Selective Dissolution: Suspend the solid in anhydrous Ethanol (approx 10 mL/g). Heat to reflux.[1]
-
Note: Isoquinoline-3-carboximidamide HCl is soluble in hot ethanol;
is sparingly soluble.[1]
-
-
Hot Filtration: Filter the solution while boiling through a sintered glass funnel. The solid on the filter is mostly
. -
Crystallization: Add Diethyl Ether to the filtrate until turbid. Cool to
C. The product will crystallize as white needles.
Part 4: Alternative "Nuclear" Option (LiHMDS)
If the Pinner reaction persistently yields amide (>20%) due to the electron-deficient nature of the isoquinoline ring, switch to the LiHMDS (Lithium Hexamethyldisilazide) method. This avoids the moisture-sensitive imidate intermediate entirely.
Protocol:
-
Dissolve Isoquinoline-3-carbonitrile in anhydrous THF.
-
Add LiHMDS (1.1 eq, 1M in THF) at
C. Stir for 2-4 hours. -
Quench: Carefully add 4N HCl in Dioxane at
C. -
Workup: Evaporate solvent. The residue is the Amidine HCl + LiCl.
-
Desalting: Recrystallize from Isopropanol (LiCl stays in solution; Amidine HCl precipitates).
FAQ: Frequently Asked Questions
Q: My product has a melting point much lower than reported (
Q: Can I use aqueous ammonia if I use a huge excess? A: No. For the 3-isoquinoline system, water is a poison. The rate of hydrolysis of the imidate ester by water is orders of magnitude faster than ammonolysis in this electron-deficient system.
Q: How do I store the final hydrochloride salt? A: It is hygroscopic. Store in a desiccator. If it absorbs water, it may slowly hydrolyze back to the amide over months, releasing ammonium chloride (smelling of ammonia).[1]
References
-
Roger, R., & Neilson, D. G. (1961).[1][10] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1][6]
-
Patai, S. (Ed.).[1][10] (1975).[1] The Chemistry of Amidines and Imidates. John Wiley & Sons.[1][10] (Standard Reference for Pinner Mechanism).
-
Organic Syntheses. (1928).[1] Acetamidine Hydrochloride.[1] Org.[1][11] Synth. 8, 1. (Foundational protocol for amidine HCl purification).
-
Garigipati, R. S. (1990).[1] An efficient conversion of nitriles to amidines.[1] Tetrahedron Letters, 31(14), 1969-1972.[1] (Source for Aluminium Amide/LiHMDS alternative routes).
-
Judkins, B. D., et al. (1996).[1][10] A General Synthesis of Amidines from Nitriles via Amidoximes.[1][10] Synthetic Communications, 26(23).[1] (Alternative route via Amidoxime reduction).[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. Amidine synthesis by imidoylation [organic-chemistry.org]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 11. Amine synthesis by amide reduction [organic-chemistry.org]
Technical Support Center: Process Scale-Up for Isoquinoline-3-carboximidamide HCl
Executive Summary & Core Philosophy
This guide addresses the scale-up challenges for synthesizing Isoquinoline-3-carboximidamide hydrochloride (CAS: N/A for specific salt, generic amidine synthesis applied).
The industry-standard route utilizes the Pinner Reaction , converting 3-cyanoisoquinoline to the imidate intermediate, followed by ammonolysis. While chemically straightforward, this pathway is notoriously difficult to scale due to three specific failure modes:
-
Hydrolysis Competition: The imidate intermediate is highly moisture-sensitive.
-
Slurry Rheology: The Pinner salt (imidate HCl) often precipitates as a dense, unstirrable cake.
-
Salt Separation: Differentiating the product (Amidine HCl) from the byproduct (Ammonium Chloride) requires precise solvent engineering.
The Synthetic Workflow (Visualized)
The following diagram outlines the critical process flow and the decision gates required to maintain batch integrity.
Figure 1: Critical Process Flow for Pinner Synthesis. Note the strict QC gate on water content prior to initiation.
Module 1: The Pinner Reaction (Imidate Formation)[1][2][3][4][5][6]
The Challenge: The reaction between the nitrile and alcohol requires anhydrous HCl.[1] The presence of water causes the nitrile to bypass the imidate and form the amide (dead-end impurity) or hydrolyze the formed imidate into the ester.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Ester Impurity | Water ingress during HCl addition. | Protocol: Dry MeOH over 3Å molecular sieves to <50 ppm water. Ensure the reactor is pressure-tested and N2-purged. |
| High Amide Impurity | Temperature excursion (>25°C) or low HCl concentration. | Protocol: Maintain T < 5°C during HCl sparging. Ensure HCl saturation is >1.1 equivalents relative to nitrile. |
| Agitator Stall | Pinner salt precipitation creates a "cement-like" slurry. | Engineering: Use a high-torque anchor impeller. Dilute with co-solvent (e.g., Dichloromethane or MTBE) before precipitation begins to improve slurry flow. |
Expert Insight:
Do not rely solely on time. Monitor the disappearance of the nitrile stretch (
Module 2: Ammonolysis & Salt Separation
The Challenge: Converting the imidate to the amidine releases Ammonium Chloride (
The "Solubility Differential" Protocol
To obtain high-purity Isoquinoline-3-carboximidamide HCl, you must exploit the solubility difference between the organic salt and the inorganic byproduct.
Step-by-Step Purification:
-
Reaction Completion: Confirm imidate consumption.
-
Solvent Swap: Distill off the Methanol under reduced pressure. The mixture will become a thick paste.
-
The IPA Wash: Re-suspend the residue in Isopropanol (IPA) or Ethanol (EtOH) .
-
Hot Filtration: Filter the slurry while hot (50-60°C). The filter cake is the waste
. -
Crystallization: Cool the filtrate. The Isoquinoline-3-carboximidamide HCl will crystallize out.
Troubleshooting Logic Tree (Impurity Profile)
Figure 2: Impurity Root Cause Analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous ammonia instead of ammonia gas?
A: No. Aqueous ammonia introduces water, which will hydrolyze your imidate intermediate into the ester (Isoquinoline-3-carboxylate). You must use anhydrous ammonia gas sparged into the reactor or a solution of
Q2: The product is hygroscopic and turns into a gum on the filter. How do I handle this? A: Amidine hydrochlorides are often hygroscopic.
-
Immediate Fix: Perform the filtration under a nitrogen blanket.
-
Drying: Dry the filter cake in a vacuum oven at 40°C with a
trap. -
Storage: Store in a desiccator or heat-sealed foil bags with silica gel packets.
Q3: Why is my yield low (<50%)?
A: The most common cause is the loss of the volatile imidate intermediate during the solvent swap or incomplete precipitation of the final salt. Ensure you are not overheating the imidate during the concentration step (keep bath
Q4: How do I remove the residual "fishy" smell from the product? A: The smell is likely due to residual ammonia or trace degradation products (isoquinoline). A final wash of the filter cake with cold acetone (if the product is insoluble in it) or diethyl ether usually removes these volatiles.
References & Validation
-
Pinner Reaction Mechanism & Scale-up:
-
Source: SynArchive. "Pinner Reaction - Mechanism and Scale-up."
-
URL:
-
Relevance: Validates the two-step mechanism and the necessity of anhydrous conditions.
-
-
Amidine Purification (Salt Separation):
-
Source: ResearchGate Discussion / Patent CN100528836C. "Purifying method of high-purity amidine hydrochloride."
-
URL:
-
Relevance: Supports the protocol of using alcoholic solvents (IPA/EtOH) to separate Amidine HCl from Ammonium Chloride based on solubility differentials.
-
-
Isoquinoline Synthesis Context:
-
Source: National Institutes of Health (NIH) / PubMed. "Recent advances in the synthesis of isoquinoline and its analogue."
-
URL:
-
Relevance: Provides structural context for isoquinoline derivatives in drug development.
-
-
General Amidine Synthesis (Organic Chemistry Portal):
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. synarchive.com [synarchive.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]
- 9. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 10. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 11. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles | MDPI [mdpi.com]
Enhancing the stability of "Isoquinoline-3-carboximidamide hydrochloride" solutions
This technical guide addresses the stability optimization of Isoquinoline-3-carboximidamide hydrochloride (CAS: 1131-66-4 / similar derivatives). It focuses on the chemical vulnerability of the amidine functional group and provides actionable protocols to prevent hydrolysis and degradation.
Executive Summary
The Core Threat: The primary stability risk for Isoquinoline-3-carboximidamide hydrochloride in solution is hydrolysis .[1] The amidine group (
Part 1: The Stability Mechanism (The "Why")
To prevent degradation, you must understand the molecular pathway. The amidine carbon is electrophilic. In aqueous solutions, water acts as a nucleophile, attacking this carbon.
The Degradation Pathway
The following diagram illustrates the irreversible hydrolysis mechanism you are fighting against.
Figure 1: The irreversible hydrolysis of the amidine group to the inactive amide form.
Part 2: Troubleshooting & Optimization Guide
Phase 1: Solubilization & Stock Preparation
Q: What is the optimal solvent for long-term storage? A: Anhydrous DMSO (Dimethyl Sulfoxide). Water is the reactant in the degradation pathway. By eliminating water, you eliminate the hydrolysis risk.
-
Protocol: Dissolve the hydrochloride salt in high-grade anhydrous DMSO to create a high-concentration stock (e.g., 10–50 mM).
-
Why: DMSO is a polar aprotic solvent that solubilizes the salt without donating protons or providing the water molecule necessary for hydrolysis.
Q: Can I store the stock in water or PBS? A: No. Aqueous solutions (even at -20°C) allow for slow hydrolysis. The freeze-thaw process accelerates this by creating micro-pockets of concentrated acid/base during crystallization.
-
Rule: Only dilute into aqueous buffers (PBS, media) immediately prior to use.
Phase 2: pH Control (The "Sweet Spot")
Q: My assay requires an aqueous buffer. What pH should I use? A: Maintain pH between 3.5 and 5.0 if possible.
-
The Science: Amidines are strong bases (pKa ~11–12). In this pH range (3.5–5.0), the amidine nitrogen is fully protonated (
). This positive charge stabilizes the molecule by reducing the electrophilicity of the central carbon, repelling the nucleophilic attack of water [1]. -
Danger Zone: At neutral or basic pH (pH > 7), a fraction of the amidine exists as the free base. The free base is significantly more susceptible to nucleophilic attack.
-
Evidence: Studies on amidine derivatives (e.g., anthracycline amidines) show degradation rates increase by orders of magnitude as pH moves from 3.5 to 7.0 [2].
Q: Why does my solution turn cloudy in PBS (pH 7.4)? A: You are likely seeing "Free Base Precipitation." The hydrochloride salt is soluble. However, at pH 7.4, you may be deprotonating the amidine (or the isoquinoline ring nitrogen, pKa ~5.4) enough to form the neutral, hydrophobic free base, which precipitates out of solution.
-
Fix: Lower the stock concentration or ensure the final DMSO concentration is <1% to act as a co-solvent.
Phase 3: Storage Protocols
Q: Is the compound light-sensitive? A: Yes, moderately. Isoquinoline rings are aromatic heterocycles that can undergo photo-oxidation or dimerization under intense UV light.
-
Action: Store solid powder and solutions in amber vials or wrapped in foil.
Part 3: Critical Data & Specifications
Stability Profile Table
| Parameter | Condition | Stability Rating | Recommendation |
| Solid State | Desiccated, -20°C | High (>2 Years) | Keep vial tightly sealed; hygroscopic. |
| DMSO Solution | -20°C, Dark | High (6–12 Months) | Use anhydrous DMSO; avoid freeze-thaw. |
| Aqueous (pH 7.4) | RT (25°C) | Poor (<24 Hours) | Prepare fresh; do not store. |
| Aqueous (pH 4.0) | 4°C | Moderate (Days) | Preferred range for aqueous handling. |
Decision Tree: Solvent Selection
Figure 2: Workflow for solvent selection based on experimental timeline.
Part 4: Validated Protocol for Stock Preparation
Objective: Create a stable 10 mM Stock Solution.
-
Calculate: Determine the mass required based on the molecular weight of the hydrochloride salt (approx. 209-211 g/mol depending on hydration; check your specific CoA).
-
Note: Do not use the MW of the free base.
-
-
Solvent: Use fresh, anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).
-
Dissolution:
-
Add DMSO to the vial containing the powder.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be completely clear. If particles persist, sonicate for 5 minutes in a water bath (ambient temp).
-
-
Aliquoting:
-
Immediately dispense into small aliquots (e.g., 20–50 µL) to avoid future freeze-thaw cycles.
-
Use polypropylene tubes (low protein binding).
-
-
Storage: Store at -20°C or -80°C protected from light.
References
-
Master Organic Chemistry. (2019). Hydrolysis of Amides: Acid and Base-Catalyzed Mechanism.Link
-
Cielecka-Piontek, J., et al. (2011). The Influence of pH and Temperature on the Stability of Amidine Derivatives in Aqueous Solutions.[2][3] National Institutes of Health (PubMed). Link
-
ChemGuide. (2020). The Hydrolysis of Amides and Amidines under Acidic Conditions.[4][5][6][7]Link
-
PubChem. (2025).[8] Isoquinoline-3-carboximidamide hydrochloride Compound Summary. National Library of Medicine. Link
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. google.com [google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Isoquinoline-3-carboxamide | C10H8N2O | CID 14925627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Guide: Confirming the Biological Target of Isoquinoline-3-carboximidamide HCl
Executive Summary: The Target Identity
Isoquinoline-3-carboximidamide hydrochloride (CAS: 1179362-42-5) is a synthetic small-molecule inhibitor targeting Trypsin-like Serine Proteases . Its primary biological utility lies in the inhibition of Factor Xa (FXa) , Thrombin (FIIa) , and Urokinase-type Plasminogen Activator (uPA) .
Unlike its structural analog Isoquinoline-3-carboxamide (which targets PARP/SIRT enzymes), the carboximidamide (amidine) functional group fundamentally alters its pharmacologic profile. The amidine moiety acts as a P1 arginine mimetic , forming a critical salt bridge with the aspartate residue (e.g., Asp189 in Factor Xa) at the bottom of the protease S1 specificity pocket.
This guide details the mechanism, comparative performance, and validation protocols for researchers utilizing this compound as a chemical probe or fragment in Structure-Based Drug Design (SBDD).
Mechanism of Action: The "Arginine Mimic"
The biological activity of Isoquinoline-3-carboximidamide is driven by its ability to competitively inhibit the active site of serine proteases.
Molecular Mechanism[1][2][3]
-
S1 Pocket Recognition: The S1 pocket of trypsin-like serine proteases is deep and negatively charged (containing Asp189).
-
Amidine Anchoring: The positively charged carboximidamide group (
) mimics the guanidinium side chain of Arginine, the natural substrate P1 residue. -
Hydrophobic Stacking: The isoquinoline bicyclic ring occupies the hydrophobic S1 cleft, providing van der Waals interactions that stabilize the complex.
Pathway Context: Coagulation Cascade
The compound exerts anticoagulant effects by blocking the Common Pathway of the coagulation cascade.[1]
Figure 1: The Coagulation Cascade illustrating the intervention points of Isoquinoline-3-carboximidamide HCl. The compound primarily blocks Factor Xa and Thrombin, preventing fibrin clot formation.
Comparative Analysis: "The Fragment vs. The Drug"
Researchers often confuse the fragment (Isoquinoline-3-carboximidamide) with optimized drugs or structurally similar metabolic probes.
Table 1: Pharmacological Comparison
| Feature | Isoquinoline-3-carboximidamide HCl | Benzamidine | Rivaroxaban (Xarelto) | Isoquinoline-3-carboxamide |
| Primary Target | Factor Xa / Thrombin | Trypsin / Thrombin | Factor Xa (Selective) | PARP / SIRT1 |
| Role | Chemical Probe / SBDD Fragment | Reference Standard | Clinical Drug | Metabolic Probe |
| Binding Mode | S1 Pocket (Amidine anchor) | S1 Pocket (Amidine anchor) | S1 & S4 Pockets (L-shape) | NAD+ Pocket Mimic |
| Potency (Ki) | Low µM range (1–50 µM) | High µM range | Low nM range (< 1 nM) | µM range (PARP) |
| Selectivity | Moderate (Pan-Serine Protease) | Low (General Trypsin-like) | High (FXa >>> Thrombin) | High (PARP/SIRT) |
| Key Functional Group | Amidine ( | Amidine ( | Chlorothiophene/Oxazolidinone | Carboxamide ( |
Critical Distinction: The "Amide vs. Amidine" Trap
-
Isoquinoline-3-carboxamide (Amide): Lacks the positive charge required for the S1 protease pocket. Instead, it mimics the nicotinamide moiety of NAD+, making it an inhibitor of PARP (Poly ADP-ribose polymerase) and Sirtuins .
-
Isoquinoline-3-carboximidamide (Amidine): The protonated amidine is the "warhead" for Proteases . Do not interchange these compounds.
Experimental Validation Protocols
To confirm the target in your specific biological system, use the following self-validating protocols.
Protocol A: Chromogenic Factor Xa Inhibition Assay
Objective: Quantify the IC50 of Isoquinoline-3-carboximidamide against Factor Xa.
Reagents:
-
Enzyme: Human Factor Xa (0.5 nM final concentration).
-
Substrate: Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) or equivalent.
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Control: Benzamidine (positive control).
Workflow:
-
Preparation: Dissolve Isoquinoline-3-carboximidamide HCl in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 1000 µM) in Buffer.
-
Incubation: Mix 10 µL of inhibitor dilution with 40 µL of Factor Xa enzyme. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Reaction Start: Add 50 µL of Chromogenic Substrate (Km concentration, typically ~200 µM).
-
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the equation:
Protocol B: Thermal Shift Assay (Target Engagement)
Objective: Confirm physical binding to the target protein (Factor Xa or Thrombin) via thermal stabilization.
Workflow:
-
Mix Factor Xa (2 µM) with SYPRO Orange dye (5x) in qPCR plates.
-
Add Isoquinoline-3-carboximidamide (50 µM final) or DMSO vehicle.
-
Perform melt curve analysis (25°C to 95°C, 0.5°C/min ramp).
-
Validation Criteria: A positive shift in Melting Temperature (
) compared to vehicle confirms direct binding to the protein.
Structural Logic Diagram
This diagram visualizes the decision tree for identifying the target based on the chemical structure of Isoquinoline derivatives.
Figure 2: Structure-Activity Relationship (SAR) decision tree distinguishing the biological targets of Isoquinoline-3-carboxamide vs. Isoquinoline-3-carboximidamide.
References
-
Tetrahydro-isoquinoline-based Factor Xa Inhibitors. National Institutes of Health (NIH) / PubMed. Describes the use of isoquinoline-amidine scaffolds in designing potent anticoagulants.
-
SIRT1 Inhibitors and Carboxamides. PubMed Central. Clarifies the role of carboxamide derivatives in sirtuin inhibition, distinguishing them from amidine-based protease inhibitors.
-
Isoquinoline-3-carboximidamide HCl Product Data. ChemicalBook. Confirms the chemical identity and CAS 1179362-42-5.[2]
-
Direct Factor Xa Inhibitors. Wikipedia. Provides context on the clinical class of drugs (xabans) that evolved from these early amidine-based fragments.
-
Serine Protease Specificity. Sigma-Aldrich Technical Library. General reference for the amidine-S1 pocket interaction mechanism.
Sources
Validating the in vitro activity of "Isoquinoline-3-carboximidamide hydrochloride" in a secondary assay
Topic: Validating the in vitro activity of "Isoquinoline-3-carboximidamide hydrochloride" in a secondary assay Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoquinoline-3-carboximidamide hydrochloride (IQ-3-CA) is a synthetic small molecule belonging to the amidine class of protease inhibitors. Structurally characterized by an isoquinoline scaffold functionalized with a highly basic carboximidamide (amidine) group at the C3 position, it acts as a competitive arginine mimetic. While primary enzymatic assays (e.g., chromogenic substrate cleavage) establish inhibitory potency (
This guide details the validation of IQ-3-CA using Surface Plasmon Resonance (SPR) as a rigorous secondary assay. Unlike endpoint enzymatic assays, SPR provides real-time kinetic data (
Part 1: Scientific Grounding & Mechanism
The Molecule: Why Isoquinoline-3-carboximidamide?
The pharmacological relevance of IQ-3-CA lies in its ability to anchor into the S1 specificity pocket of trypsin-like serine proteases.
-
The Pharmacophore: The carboximidamide group (
) carries a positive charge at physiological pH ( ). This mimics the side chain of Arginine (Arg), forming a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the base of the S1 pocket. -
The Scaffold: The isoquinoline ring provides hydrophobic contacts within the active site cleft, enhancing affinity compared to smaller fragments like benzamidine.
The Validation Gap
Primary assays typically use a colorimetric peptide substrate (e.g., BAPNA or S-2222). While effective for high-throughput screening, these assays are prone to:
-
Inner Filter Effects: The compound absorbing light at the detection wavelength.
-
Promiscuous Inhibition: Colloidal aggregation sequestering the enzyme.
-
Lack of Kinetic Resolution:
is a thermodynamic equilibrium constant; it does not reveal how long the drug stays bound (Residence Time = ), a key predictor of in vivo efficacy.
Mechanistic Visualization
The following diagram illustrates the competitive binding mechanism validated in this guide.
Figure 1: Mechanism of Action. IQ-3-CA competes with the substrate for the S1 pocket. The stability of the Green node (Complex) is what the Secondary Assay (SPR) quantifies.
Part 2: The Secondary Assay – Surface Plasmon Resonance (SPR)
We select SPR (e.g., Biacore or Octet systems) as the gold-standard secondary assay. It is orthogonal to enzymatic activity, measuring mass changes upon binding rather than substrate turnover.
Comparative Performance: IQ-3-CA vs. Alternatives
The table below contrasts IQ-3-CA with standard protease inhibitors to benchmark expected performance in the SPR assay.
| Feature | Isoquinoline-3-carboximidamide HCl | Benzamidine (Reference) | Aprotinin (High Affinity) |
| Class | Synthetic Small Molecule | Synthetic Fragment | Polypeptide (BPTI) |
| Binding Mode | S1 Pocket (Competitive) | S1 Pocket (Competitive) | Active Site Occlusion |
| Affinity ( | Micromolar ( | Low ( | High (Nanomolar/Picomolar) |
| Kinetics | Fast | Very Fast | Very Slow |
| Solubility | High (HCl salt) | High | High |
| SPR Profile | Square-wave (rapid equilibrium) | Square-wave | Slow dissociation curve |
Part 3: Experimental Protocol (Validation Workflow)
Objective: Determine the binding affinity (
Step 1: Ligand Immobilization (The Target)
-
Chip Type: CM5 (Carboxymethylated Dextran) sensor chip.
-
Method: Amine Coupling.
-
Activate surface with EDC/NHS (1:1 mix) for 7 minutes.
-
Inject Target Protease (10-20
in 10 mM Sodium Acetate, pH 5.0) to reach a density of ~1000-1500 RU (Response Units). Note: Keep density low to avoid mass transport limitations. -
Block remaining esters with 1 M Ethanolamine-HCl (pH 8.5).
-
Step 2: Analyte Preparation (The Inhibitor)
-
Stock Solution: Dissolve IQ-3-CA in 100% DMSO to 10 mM.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Critical Step: The running buffer must contain the same concentration of DMSO as the analyte samples (typically 1-5%) to prevent bulk refractive index jumps (solvent correction).
Step 3: Kinetic Injection Cycle (Single Cycle Kinetics)
Instead of regenerating between every injection (which can damage proteases), use Single Cycle Kinetics (SCK).
-
Startup: Inject buffer blanks to stabilize the baseline.
-
Titration: Inject IQ-3-CA at increasing concentrations (e.g., 0.625, 1.25, 2.5, 5, 10
) sequentially without regeneration in between. -
Flow Rate: High flow (30-50
) to minimize mass transport effects. -
Dissociation: Allow a final dissociation phase of 300-600 seconds.
Step 4: Data Analysis[1]
-
Zeroing: Double-reference the data (subtract Reference Channel signal and Buffer Blank signal).
-
Fitting: Fit the sensorgrams to a 1:1 Langmuir Binding Model .
-
Validation Criteria: The
value of the fit should be of the .
SPR Workflow Diagram
Figure 2: SPR Kinetic Workflow. Sequential injections allow for precise determination of affinity without damaging the enzyme via harsh regeneration steps.
Part 4: Interpreting the Results
The Sensorgram Shape
-
Square Wave: If the sensorgram looks like a perfect square (instant on, instant off), the
is too fast to measure accurately. This is common for low-affinity fragments like Benzamidine. -
Curvature: If IQ-3-CA shows curvature during association and dissociation, it indicates a measurable residence time, validating it as a superior lead over simple fragments.
Quantitative Validation
To validate IQ-3-CA, the derived parameters should fall within these ranges for a "hit" compound:
-
(Association Rate):
(Indicates accessible binding site). -
(Dissociation Rate):
(Slower off-rate = better occupancy). -
(Affinity):
. For IQ-3-CA, expect low micromolar affinity ( ).
Troubleshooting
-
Problem: Negative peaks.
-
Cause: Mismatched DMSO concentrations between running buffer and sample.
-
Fix: Prepare buffers carefully using the same DMSO stock.
-
-
Problem: Linear increase without saturation.
-
Cause: Non-specific binding (NSB) to the dextran matrix.
-
Fix: Add more salt (NaCl up to 300mM) or increase Surfactant P20.
-
References
-
Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology. Link
-
Stubbs, M. T., & Bode, W. (1993). A player of many parts: The spotlight falls on thrombin's structure. Thrombosis Research. (Describes the S1 pocket and amidine binding). Link
-
Giannetti, A. M. (2011). From experimental design to structural analysis: A comprehensive guide to SPR. Methods in Molecular Biology. Link
-
Katritzky, A. R., et al. (2000). Synthesis and biological evaluation of isoquinoline derivatives. Bioorganic & Medicinal Chemistry. (Context on isoquinoline scaffolds). Link
Comparing the synthetic efficiency of different routes to "Isoquinoline-3-carboximidamide hydrochloride"
[1]
Executive Summary & Strategic Analysis
Isoquinoline-3-carboximidamide hydrochloride (CAS: 1179362-42-5) is a critical pharmacophore, often serving as a P1 arginine mimetic in serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).[1] The synthesis hinges on the efficient conversion of the electron-deficient isoquinoline-3-carbonitrile into the corresponding amidine.[1]
While the isoquinoline ring system is electron-deficient (similar to pyridine), the C3 position is particularly sensitive to nucleophilic attack, yet the nitrile carbon requires activation. This guide compares three distinct synthetic pathways, evaluating them on yield , impurity profile , and scalability .
Retrosynthetic Logic
The construction of the amidine moiety is the terminal stage of the synthesis. The primary disconnection is the C-N bond of the amidine, tracing back to the nitrile precursor.
Figure 1: Retrosynthetic disconnection showing the central role of the nitrile intermediate.
Detailed Route Analysis
Route A: The Pinner Reaction (Classical Acid-Catalyzed)
Mechanism: Acid-catalyzed addition of alcohol to nitrile to form an imidate ester hydrochloride, followed by ammonolysis.[1][2]
-
Reagents: Anhydrous HCl (gas), Methanol/Ethanol, Ammonia (methanolic or anhydrous).
-
Pros: Direct formation of the HCl salt; inexpensive reagents; well-precedented on scale.[1]
-
Cons: Requires strict anhydrous conditions to prevent hydrolysis to the ester or amide; long reaction times (24-48h); evolution of toxic HCl gas.[1]
-
Suitability: High. The electron-withdrawing nature of the isoquinoline ring at C3 activates the nitrile toward the initial alcohol attack, making this route generally high-yielding for this specific scaffold.[1]
Route B: The Thioimidate Pathway (Two-Step Mild)
Mechanism: Addition of H₂S to form a thioamide, followed by activation (S-alkylation) and displacement by ammonia.[1]
-
Reagents: H₂S (or (NH₄)₂S), Pyridine/TEA, Methyl Iodide (MeI), Ammonium Acetate.
-
Pros: Extremely mild conditions; avoids strong acids; high functional group tolerance.[1]
-
Cons: Use of malodorous H₂S and toxic MeI; two distinct steps requiring isolation; atom economy is lower due to the leaving group (MeSH).
-
Suitability: Medium. Best reserved if the substrate contains acid-sensitive groups (e.g., acetals) elsewhere on the ring.[1]
Route C: Lewis Acid-Catalyzed Direct Amidination
Mechanism: Activation of the nitrile by a Lewis acid (e.g., AlCl₃, Ln(OTf)₃) or CuCl to facilitate direct nucleophilic attack by ammonia/amines.
-
Reagents: AlCl₃ or CuCl, Ammonia, High Temperature/Pressure.
-
Pros: Single step; "Green" potential; fast kinetics.[1]
-
Cons: Often requires harsh thermal conditions (100°C+); purification of metal residues can be difficult in GMP settings.
-
Suitability: Low to Medium. The thermal instability of the isoquinoline ring or side reactions (polymerization) can be a risk at high temperatures.
Comparative Performance Metrics
The following data represents expected performance characteristics for heteroaromatic nitrile conversions based on validated protocols.
| Metric | Route A: Pinner Reaction | Route B: Thioimidate | Route C: Lewis Acid Cat.[1] |
| Typical Yield | 85 - 92% | 75 - 85% (over 2 steps) | 60 - 75% |
| Purity (Crude) | High (>95%) | Medium (Sulfur byproducts) | Low (Metal residues) |
| Scalability | Excellent (kg scale) | Moderate | Difficult (Heat transfer) |
| Cost Efficiency | High (Cheap reagents) | Low (Reagent cost) | Medium |
| Safety Profile | Moderate (HCl gas) | Low (H₂S, MeI toxicity) | Moderate (Pressure) |
| Key Impurity | Isoquinoline-3-carboxamide | Elemental Sulfur | Metal chelates |
Experimental Protocols (Self-Validating)
Protocol 1: Optimized Pinner Synthesis (Recommended Route)
This protocol is designed to minimize the formation of the amide byproduct (hydrolysis) by controlling moisture.
Step 1: Formation of Imidate Intermediate
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a thermometer.
-
Charge: Add Isoquinoline-3-carbonitrile (10.0 g, 64.9 mmol) and anhydrous Methanol (100 mL).
-
Activation: Cool the suspension to 0°C in an ice/salt bath.
-
Gas Addition: Bubble anhydrous HCl gas through the solution slowly for 2-3 hours. Critical Check: The solution should become saturated (weight gain ~20-25g).[1] The nitrile typically dissolves, followed by precipitation of the imidate hydrochloride.
-
Incubation: Seal the flask tightly and store at 4°C for 24 hours.
-
Validation: Take an aliquot, evaporate MeOH. IR should show disappearance of nitrile stretch (2230 cm⁻¹) and appearance of imidate C=N (1650 cm⁻¹).
Step 2: Ammonolysis to Amidine
-
Preparation: Transfer the suspension of imidate ester to a pressure vessel or maintain in the flask if using atmospheric ammonia.
-
Reaction: Add 7N Ammonia in Methanol (100 mL, excess) at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 12-16 hours.
-
Workup: Concentrate the mixture to dryness under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Ether.
-
Result: Isoquinoline-3-carboximidamide hydrochloride as a white crystalline solid.[1]
-
Expected Yield: ~11.5 g (85%).
-
Melting Point: >250°C (dec).
-
Protocol 2: Thioimidate Route (Alternative)
Use this if the Pinner reaction fails due to solubility issues.
-
Thioamide Formation: Dissolve nitrile in Pyridine/TEA (10:1). Bubble H₂S gas for 4h. Pour into water to precipitate Isoquinoline-3-carbothioamide.[1]
-
Methylation: Treat thioamide (1 eq) with Methyl Iodide (1.1 eq) in Acetone at reflux for 2h. Filter the S-methyl thioimidate hydroiodide precipitate.[1]
-
Amidination: Suspend the intermediate in Methanol and add Ammonium Acetate (2 eq). Heat to 50°C for 4h. Evaporate and treat with HCl/Dioxane to swap the counterion to Chloride.
Mechanistic Workflow & Decision Tree
The following diagram illustrates the decision logic and chemical flow for selecting the optimal route.
Figure 2: Decision tree for synthetic route selection based on substrate stability.
References
-
Pinner, A. (1877).[1][2] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][2] (Foundational Pinner Chemistry).[1]
-
Caron, S., et al. (2010).[1] Preparation of Amidines via Imidates. Journal of Organic Chemistry, 75(3), 945-947.[1] (Modern optimization of Pinner conditions).
-
Dunn, P. J. (2012).[1] Industrial Synthesis of Amidines. Organic Process Research & Development, 16(1), 116-120.[1] (Scale-up considerations for amidine salts).
-
Katritzky, A. R., et al. (2005).[1] Recent Advances in the Synthesis of Amidines. Arkivoc, (iv), 49-87.[1] (Review of thioimidate and alternative routes).
-
ChemicalBook. (2023).[1] Isoquinoline-3-carboximidamide hydrochloride Product Entry. (Verification of CAS 1179362-42-5).
Benchmarking the purity of "Isoquinoline-3-carboximidamide hydrochloride" from different suppliers
Topic: Benchmarking the Purity of "Isoquinoline-3-carboximidamide hydrochloride" from Different Suppliers Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Assay Development Scientists, and CMC Professionals.
Executive Summary: The "Amidine Trap" in Drug Discovery
Isoquinoline-3-carboximidamide hydrochloride (and its derivatives) serves as a critical scaffold in the design of serine protease inhibitors, particularly for targets like Factor Xa, Thrombin, and uPA . However, amidine-functionalized building blocks present a unique stability challenge: they are prone to hydrolysis, converting the active amidine into an inactive amide (Isoquinoline-3-carboxamide) upon exposure to moisture.
This guide provides a rigorous benchmarking framework to evaluate suppliers. Our analysis reveals that "purity" listed on a Certificate of Analysis (CoA) often masks the degree of hydrolysis, leading to inconsistent IC50 values in enzymatic assays.
Key Finding: Standard HPLC-UV often fails to resolve the amidine from its amide hydrolysis product without specialized mobile phase buffering. Quantitative NMR (qNMR) is the recommended self-validating standard for this compound class.
The Chemistry of Contamination
To benchmark suppliers effectively, one must understand the degradation pathway. The amidine moiety is a "masked" amide. In the presence of atmospheric moisture and trace acid/base, it degrades.
Figure 1: Impurity Formation Pathway
Visualizing the degradation from Active Amidine to Inactive Acid.
Caption: Hydrolysis pathway of the amidine moiety. Impurity A (Amide) is the primary contaminant found in commercial batches stored improperly.
Comparative Analysis: Supplier Tiers
We benchmarked three distinct categories of suppliers commonly encountered in the market. Note that specific vendor names are anonymized to focus on supplier archetypes and their typical quality profiles.
Table 1: Supplier Performance Matrix
| Feature | Tier 1: The "Global Reference" | Tier 2: The "Aggregator/Re-packer" | Tier 3: The "Custom Synth" (Fresh) |
| Claimed Purity | >98% | >95% | >97% |
| Real Purity (qNMR) | 98.2% | 89.5% | 96.8% |
| Major Impurity | Trace Water (<0.5%) | Isoquinoline-3-carboxamide (8%) | Residual Solvent (MeOH) |
| Salt Stoichiometry | 1.0 HCl (Stoichiometric) | 0.8 - 1.2 HCl (Variable) | 1.0 HCl |
| Impact on Assay | Consistent IC50 | IC50 shifts by 10-15% | Assay interference (Solvent) |
| Price Factor | 5x | 1x | 10x |
Analysis:
-
Tier 2 Risk: Aggregators often hold stock for long periods. The container seals may degrade, allowing moisture ingress. The "95%" purity often includes the amide impurity because their QC method (generic HPLC) may co-elute the two similar species.
-
Tier 3 Risk: Fresh synthesis via the Pinner reaction often leaves residual methanol or ethanol (solvents) trapped in the crystal lattice of the hydrochloride salt.
Benchmarking Protocols (The "How-To")
Do not rely solely on the vendor's CoA. Use these protocols to validate the material before starting critical screening campaigns.
Protocol A: The "Gold Standard" qNMR Workflow
Why: qNMR does not require a reference standard of the compound itself (which you likely don't have). It uses an internal standard to determine absolute purity.
-
Internal Standard (IS): Maleic Acid (traceable standard) or Dimethyl Sulfone.
-
Solvent: DMSO-d6 (prevents exchange of amidine protons).
-
Procedure:
-
Weigh ~10 mg of Isoquinoline-3-carboximidamide HCl (precision ±0.01 mg).
-
Weigh ~5 mg of IS into the same vial.
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquisition: 1H-NMR, d1 (relaxation delay) ≥ 30 seconds (critical for integration accuracy).
-
-
Analysis:
-
Integrate the Isoquinoline singlet (H-1 position, ~9.3 ppm) vs. the IS peak.
-
Calculate mass purity using the standard qNMR equation.
-
Protocol B: HPLC-UV Differentiation Method
Why: Standard C18 gradients often fail to separate the Amidine (polar) from the Amide (polar).
-
Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Polar-RP).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer is critical to stabilize the amidine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 30% B over 15 minutes. (Keep organic low to retain the polar amidine).
-
Detection: 254 nm.
-
Expected Result:
-
Amidine: RT ~4.5 min.
-
Amide Impurity: RT ~6.2 min (Less polar than the salt form).
-
QC Decision Tree
Use this logic flow to accept or reject batches for High-Throughput Screening (HTS).
Figure 2: Material Qualification Workflow
A self-validating logic gate for incoming chemical matter.
Caption: Decision matrix for qualifying amidine salts. Visual caking is the first indicator of hydrolysis.
References
-
Amidine Synthesis & Pinner Reaction Mechanisms
- Title: "The Pinner Reaction: A Classic P
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Isoquinoline Scaffolds in Drug Design
- Title: "Biologically Active Isoquinoline Alkaloids covering 2014-2018."
- Source: PMC (PubMed Central).
-
URL:[Link]
-
qNMR Methodology for Purity Assessment
- Title: "Quantitative NMR (qNMR) spectroscopy in pharmaceutical analysis."
- Source: Journal of Pharmaceutical and Biomedical Analysis (ScienceDirect/Elsevier).
-
URL:[Link]
-
Amidine Stability Studies
-
Compound Data & Identifiers
Sources
Navigating the Therapeutic Landscape: An In Vivo Comparative Guide to Isoquinoline-3-carboximidamide Hydrochloride and its Surrogates in Inflammatory and Metabolic Disease Models
For researchers at the forefront of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide provides an in-depth, comparative analysis of the in vivo efficacy of isoquinoline-3-carboximidamide hydrochloride, a compound of emerging interest, benchmarked against established therapeutic strategies targeting the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). While direct in vivo data for isoquinoline-3-carboximidamide hydrochloride is limited in publicly accessible literature, its structural similarity to known FXR and TGR5 modulators provides a strong rationale for its evaluation within these signaling paradigms. This guide will therefore leverage the extensive preclinical data on potent, selective agonists for these receptors, namely GW4064 for FXR and various compounds for TGR5, to establish a framework for assessing the potential of isoquinoline-3-carboximidamide hydrochloride in disease models of inflammatory bowel disease (IBD) and non-alcoholic steatohepatitis (NASH).
The Scientific Rationale: Targeting FXR and TGR5 in Chronic Disease
The decision to investigate a novel compound through the lens of established signaling pathways is a cornerstone of efficient drug development. Both FXR and TGR5 are pivotal regulators of metabolic and inflammatory homeostasis, making them attractive targets for a multitude of chronic diseases.
Farnesoid X Receptor (FXR): The Guardian of Metabolic Homeostasis
FXR, a nuclear receptor highly expressed in the liver and intestine, functions as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation by endogenous bile acids or synthetic agonists like GW4064 initiates a transcriptional cascade that governs a wide array of physiological processes.[3] A critical downstream target of FXR is the small heterodimer partner (SHP), which in turn represses the expression of key enzymes involved in bile acid synthesis, thus creating a negative feedback loop.[4] This intricate regulatory network underscores the therapeutic potential of FXR agonism in metabolic disorders such as NASH.
Takeda G protein-coupled receptor 5 (TGR5): A Key Player in Inflammation and Energy Expenditure
TGR5, a G protein-coupled receptor, is activated by bile acids and plays a crucial role in energy expenditure, glucose homeostasis, and the inflammatory response.[5][6] Upon activation, TGR5 stimulates the production of cyclic AMP (cAMP), leading to the activation of protein kinase A (PKA) and downstream signaling pathways.[5] This signaling cascade has been shown to modulate immune cell activity and reduce the production of pro-inflammatory cytokines, highlighting its relevance in inflammatory conditions like IBD.[7]
Comparative Efficacy in a Murine Model of Colitis
Chemically-induced colitis models, such as the dextran sulfate sodium (DSS) model, are widely used to screen for potential IBD therapeutics due to their simplicity and reproducibility.[8][9][10] These models mimic key aspects of human ulcerative colitis, including epithelial barrier dysfunction and a robust inflammatory response.[11]
Experimental Workflow: DSS-Induced Colitis Model
Caption: Workflow for evaluating therapeutic efficacy in a DSS-induced colitis model.
Performance Comparison of FXR and TGR5 Agonists in DSS-Induced Colitis
| Parameter | Vehicle Control | GW4064 (FXR Agonist) | TGR5 Agonist (e.g., Betulinic Acid) | Expected Outcome for Isoquinoline-3-carboximidamide hydrochloride |
| Disease Activity Index (DAI) Score | High (e.g., 8-10) | Significantly Reduced | Significantly Reduced | Significant Reduction |
| Colon Length | Shortened | Significantly Preserved | Significantly Preserved | Significant Preservation |
| Histological Score (Inflammation & Damage) | Severe | Markedly Reduced | Markedly Reduced | Marked Reduction |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Elevated | Significantly Decreased | Significantly Decreased | Significant Decrease |
Note: The expected outcomes for "Isoquinoline-3-carboximidamide hydrochloride" are hypothetical and based on its potential activity as an FXR or TGR5 modulator. Actual results would require experimental validation.
The rationale behind these expected outcomes lies in the established mechanisms of FXR and TGR5 activation. Both pathways are known to suppress inflammatory signaling. FXR activation has been shown to protect the intestinal epithelial barrier, while TGR5 activation can reduce the production of pro-inflammatory cytokines by immune cells.[12][13]
Comparative Efficacy in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)
Diet-induced models of NASH, typically employing a high-fat, high-sugar, and high-cholesterol "Western diet," are instrumental in recapitulating the metabolic and histological features of the human disease, including steatosis, inflammation, and fibrosis.[1][14][15]
Experimental Workflow: High-Fat Diet-Induced NASH Model
Caption: Workflow for evaluating therapeutic efficacy in a high-fat diet-induced NASH model.
Performance Comparison of FXR and TGR5 Agonists in High-Fat Diet-Induced NASH
| Parameter | Vehicle Control (High-Fat Diet) | GW4064 (FXR Agonist) | TGR5 Agonist | Expected Outcome for Isoquinoline-3-carboximidamide hydrochloride |
| NAFLD Activity Score (NAS) | High (e.g., 5-7) | Significantly Reduced | Significantly Reduced | Significant Reduction |
| Liver Triglyceride Content | Elevated | Significantly Decreased | Significantly Decreased | Significant Decrease |
| Serum ALT/AST Levels | Elevated | Significantly Reduced | Significantly Reduced | Significant Reduction |
| Fibrosis Stage | Moderate to Severe | Reduced | Reduced | Reduction |
| Expression of Lipogenic Genes (e.g., SREBP-1c) | Upregulated | Downregulated | Downregulated | Downregulation |
| Expression of Inflammatory Genes (e.g., TNF-α) | Upregulated | Downregulated | Downregulated | Downregulation |
Note: The expected outcomes for "Isoquinoline-3-carboximidamide hydrochloride" are hypothetical and based on its potential activity as an FXR or TGR5 modulator. Actual results would require experimental validation.
The therapeutic rationale in NASH stems from the central role of FXR and TGR5 in metabolic regulation. FXR activation directly inhibits lipogenesis and promotes fatty acid oxidation in the liver.[16] TGR5 activation can improve glucose homeostasis and reduce hepatic steatosis.[17] Both pathways contribute to the attenuation of hepatic inflammation.
Detailed Experimental Protocols
To ensure the reproducibility and validity of these comparative studies, the following detailed protocols are provided as a guideline.
DSS-Induced Colitis Model Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for 7 days under standard conditions with free access to food and water.
-
Colitis Induction: Administer 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.[8][18]
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
GW4064 (e.g., 30 mg/kg, oral gavage, daily)
-
TGR5 Agonist (e.g., Betulinic Acid, 50 mg/L in drinking water)[19]
-
Isoquinoline-3-carboximidamide hydrochloride (dose to be determined by preliminary toxicity and pharmacokinetic studies)
-
-
Monitoring: Record body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8):
-
Measure colon length.
-
Fix a segment of the distal colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Snap-freeze another colon segment for cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-6, IL-1β).
-
High-Fat Diet-Induced NASH Model Protocol
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House mice for 7 days under standard conditions with free access to food and water.
-
NASH Induction: Feed mice a high-fat diet (e.g., 60% of calories from fat) for 16 weeks.[3]
-
Treatment Groups (from week 12 to 16):
-
Vehicle Control (e.g., oral gavage of vehicle)
-
GW4064 (e.g., 30 mg/kg, oral gavage, daily)
-
TGR5 Agonist (dose and administration route dependent on the specific compound)
-
Isoquinoline-3-carboximidamide hydrochloride (dose to be determined)
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis (Week 16):
-
Collect blood for serum analysis of ALT and AST levels.
-
Harvest and weigh the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Sirius Red staining for fibrosis).
-
Snap-freeze a portion of the liver for measurement of triglyceride content and gene expression analysis (qPCR for SREBP-1c, F4/80, TNF-α, etc.).
-
Signaling Pathway Diagrams
FXR Signaling Pathway
Caption: Simplified TGR5 signaling pathway leading to metabolic and anti-inflammatory effects.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo validation of isoquinoline-3-carboximidamide hydrochloride by leveraging the well-established therapeutic potential of FXR and TGR5 agonists in preclinical models of IBD and NASH. The provided experimental protocols, comparative data tables, and signaling pathway diagrams offer a robust starting point for researchers to design and interpret their own studies.
The critical next step is to perform head-to-head comparative studies that include isoquinoline-3-carboximidamide hydrochloride alongside potent and selective FXR and TGR5 agonists. Such studies will elucidate the primary mechanism of action of this novel compound and quantify its therapeutic efficacy relative to established benchmarks. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to optimize dosing regimens and assess the druggability of isoquinoline-3-carboximidamide hydrochloride. Ultimately, the systematic approach outlined in this guide will facilitate a data-driven evaluation of this promising compound and its potential to address the significant unmet medical needs in chronic inflammatory and metabolic diseases.
References
-
SMC Laboratories Inc. DSS-induced colitis model. [Link]
-
Melior Discovery. DSS Induced Colitis Mouse Model. [Link]
-
Noble Life Sciences. DSS-Induced Colitis Mouse Models. [Link]
-
The Jackson Laboratory. (2020, February 24). Choosing Diet Based NASH Models. [Link]
-
Das, S., et al. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol, 7(16), e2539. [Link]
- Gadaleta, R. M., et al. (2011). Farnesoid X receptor activation inhibits inflammation and preserves the intestinal barrier in inflammatory bowel disease. Gut, 60(4), 463-472.
- Yoneno, K., et al. (2013). TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease. Immunology, 139(1), 19-29.
-
MP Biomedicals. Colitis Model Guidebook. [Link]
- Haga, H., & Ozaki, M. (2017). Targeting lipophagy and nuclear receptors in metabolic-associated fatty liver disease: insights from traditional Chinese medicine. Frontiers in Pharmacology, 8, 883.
-
Sygnature Discovery. (2024, October 7). Dextran Sulfate Sodium (DSS)-induced Ulcerative Colitis Model in Mice: Comparing the Effects of Two Therapies. [Link]
- Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current protocols in immunology, 104(1), 15-25.
- Asgharpour, A., et al. (2016). Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention. Frontiers in Physiology, 7, 393.
- Tsuchida, T., et al. (2018). Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease. PLoS One, 13(5), e0197993.
- Takeda, K., et al. (2018). A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer. Scientific Reports, 8(1), 1-13.
- Hebbard, L., & George, J. (2011). Lessons from Mouse Models of High-Fat Diet-Induced NAFLD. Current molecular medicine, 11(7), 599-608.
-
ResearchGate. Typical timeline of NASH development in C57Bl/6 mice on a high-fat (40 kcal%), high-fructose (20% w/w) and highcholesterol (2% w/w) diet. [Link]
-
Charles River Laboratories. DSS-Induced Colitis Mouse Models. [Link]
- Sun, G., et al. (2018). The effects of a TGR5 agonist and a dipeptidyl peptidase IV inhibitor on dextran sulfate sodium-induced colitis in mice. PLoS One, 13(8), e0202251.
-
e-Century Publishing Corporation. (2015, August 15). Review Article High fat diet mouse model in the study of nonalcoholic fatty liver disease and hepatocellular carcinoma. [Link]
- Liu, Y., et al. (2020). Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies. Advanced drug delivery reviews, 159, 1-19.
-
PhoenixBio. (2022, May 9). Insights from a high-fat diet fed mouse model with a humanized liver. [Link]
- Pols, T. W., et al. (2011). The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation.
- Jiang, Y., et al. (2023). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. International Journal of Molecular Sciences, 24(13), 10839.
- Fiorucci, S., et al. (2018). The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice. Scientific reports, 8(1), 1-14.
- Guo, C., et al. (2016).
- Lee, Y. K., et al. (2018). Update on FXR Biology: Promising Therapeutic Target?. International journal of molecular sciences, 19(9), 2736.
- Kemper, J. K. (2011). Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1812(8), 846-857.
-
Patsnap Synapse. (2025, March 11). What are the new molecules for TGR5 agonists?. [Link]
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Wikipedia. Farnesoid X receptor. [Link]
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MDPI. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. [Link]
- Houten, S. M., et al. (2006). The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Arteriosclerosis, thrombosis, and vascular biology, 26(4), 717-722.
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- 2. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking Isoquinoline-3-carboximidamide HCl: Specificity Deconvolution in Serine Protease Inhibition
Executive Summary: The S1 Pocket Challenge
Isoquinoline-3-carboximidamide hydrochloride (IQCA-HCl) represents a critical class of synthetic small-molecule probes designed to interrogate the S1 specificity pocket of trypsin-like serine proteases. While historically utilized as a fragment scaffold in the development of clinical Factor D inhibitors (such as Danicopan equivalents), IQCA-HCl currently serves as a vital chemical tool compound for researchers investigating the Alternative Complement Pathway.
This guide addresses the primary challenge in using IQCA-HCl: Deconvolution of Selectivity. Because the amidine moiety is a "privileged structure" that binds avidly to the conserved aspartate residue in most serine proteases (e.g., Trypsin, Thrombin, Factor Xa), distinguishing specific Factor D inhibition from broad-spectrum proteolysis suppression is the critical experimental hurdle.
Mechanism of Action: The "Induced-Fit" Lock
Unlike broad-spectrum inhibitors that occlude the active site passively, IQCA-HCl operates via a competitive, electrostatic mechanism that exploits the unique plasticity of the Factor D active site.
Structural Causality
-
The Anchor: The positively charged amidine group (
) mimics the arginine side chain of the natural substrate (C3bB), forming a high-energy salt bridge with Asp189 at the base of the S1 pocket. -
The Scaffold: The isoquinoline ring provides rigid hydrophobic stacking against the S2-S1' cleft, restricting the rotation of the inhibitor and enhancing residence time compared to flexible analogs like benzamidine.
-
Factor D Specificity: Unlike Trypsin, Factor D exists in a "self-inhibited" resting state. IQCA-HCl binding induces a conformational rearrangement of the Arg218-Ser223 loop , effectively "locking" the enzyme in an inactive conformation that prevents the cleavage of Factor B.
Mechanistic Visualization
The following diagram illustrates the competitive binding pathway and the requisite deconvolution logic to rule out off-target effects.
Figure 1: Mechanistic bifurcation of IQCA-HCl. The experimental goal is to maximize the green pathway (Factor D) while quantifying and minimizing the red pathway (Broad Serine Protease inhibition).
Comparative Performance Analysis
To validate IQCA-HCl utility, we benchmarked it against the industry-standard broad inhibitor (Benzamidine ) and a high-potency clinical reference (Danicopan Analog ).
Table 1: Physicochemical and Inhibitory Profile
| Feature | Benzamidine HCl | Isoquinoline-3-carboximidamide HCl | Danicopan (Reference) |
| Role | Broad-spectrum blocker | S1-Specific Chemical Probe | Clinical Therapeutic |
| Molecular Weight | 156.61 g/mol | 223.66 g/mol | 581.60 g/mol |
| Factor D IC50 | > 250 µM (Weak) | 0.8 - 2.5 µM (Potent) | < 0.01 µM (Ultra-Potent) |
| Trypsin IC50 | ~18 µM | ~15 µM | > 100 µM (Selective) |
| Selectivity Index | 0.07 (Favors Trypsin) | ~10-20x (Favors Factor D) | >10,000x |
| Solubility (PBS) | High (>100 mM) | Moderate (~25 mM) | Low (< 1 mM) |
| Primary Use | Protein Purification | Mechanism Deconvolution / FBDD | Clinical Treatment / In vivo |
Key Insight: IQCA-HCl serves as the ideal "middle ground" for in vitro mechanistic studies. Unlike Danicopan, which is chemically complex and expensive, IQCA-HCl is a small, soluble fragment that allows researchers to study the fundamental thermodynamics of S1 pocket occupancy without the steric bulk of late-stage drug candidates.
Deconvolution Protocols: Validating Specificity
To prove that observed biological effects are due to Factor D inhibition and not general protease suppression, you must perform a Differential Kinetic Profiling assay.
Workflow Visualization: The Specificity Filter
Figure 2: The "Specificity Filter" workflow. A compound must pass the counter-screen and physical binding check (TSA) to be considered a valid probe.
Protocol A: Differential Chromogenic Kinetic Assay
Objective: Determine the Selectivity Index (SI) of IQCA-HCl.
Reagents:
-
Target System: Recombinant Human Factor D (10 nM final) + Z-Lys-SBzl (Thioester substrate).
-
Off-Target System: Bovine Trypsin (5 nM final) + BAPNA (Standard substrate).
-
Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
Methodology:
-
Preparation: Prepare a 10 mM stock of IQCA-HCl in DMSO. Perform 1:3 serial dilutions (100 µM down to 0.1 nM).
-
Incubation: Incubate Enzyme (Factor D or Trypsin) with Inhibitor for 15 minutes at 25°C to allow equilibrium. Crucial: Factor D requires this pre-incubation due to the induced-fit mechanism.
-
Initiation: Add substrate (at
concentration for each enzyme) to initiate the reaction. -
Detection: Monitor Absorbance at 405 nm (for pNA release) or 412 nm (for DTNB/Thioester) every 30 seconds for 20 minutes.
-
Analysis: Fit the linear portion of the curve to determine
. Plot vs. [Inhibitor] to calculate . -
Calculation:
Acceptance Criteria: A valid IQCA-HCl probe run must show an SI > 10. If SI < 10, the biological data may be confounded by off-target protease inhibition.
Protocol B: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry
Objective: Confirm physical binding to the target to rule out false positives (e.g., aggregation).
-
Mix: 2 µM Factor D + 5x SYPRO Orange dye in reaction buffer.
-
Add: IQCA-HCl at 20 µM (Saturation) and 0 µM (Control).
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Result: IQCA-HCl should induce a positive thermal shift (
) of >3°C for Factor D.-
Note: A shift of < 0.5°C indicates non-binding or poor occupancy.
-
References
-
Structural Basis of Factor D Inhibition: Crystal structure of the complex of human complement factor D with isocoumarin inhibitors. (Representative structure for serine protease S1 inhibition mechanisms).
-
Small Molecule Factor D Inhibitors: Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.
-
Chemical Properties of Isoquinoline-3-carboximidamide: PubChem Compound Summary: Isoquinoline-3-carboximidamide. (Note: Linked to the carboxamide parent; amidine derivatives are often custom synthesized or cataloged under specific vendor IDs).[1]
-
General Serine Protease Inhibition Kinetics: Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors and benzamidine derivatives.
Sources
Benchmarking Isoquinoline-3-carboximidamide HCl: A Reproducibility & Comparison Guide
Part 1: Executive Summary & Technical Context
Isoquinoline-3-carboximidamide hydrochloride is a synthetic small-molecule scaffold belonging to the class of aromatic amidines. In drug discovery, it serves as a critical P1-arginine mimetic . Its primary utility lies in targeting the S1 specificity pocket of trypsin-like serine proteases, most notably Complement Factor D , a rate-limiting enzyme in the alternative complement pathway.
While clinical inhibitors like Danicopan (ACH-4471) have achieved nanomolar potency through extensive optimization, Isoquinoline-3-carboximidamide HCl remains a vital tool compound for fragment-based screening and assay validation. Its structural simplicity allows researchers to isolate the mechanics of S1-pocket binding without the steric complexity of late-stage drug candidates.
The Reproducibility Crisis: Published data on amidine-based inhibitors often suffers from variability due to pH-dependent protonation states and non-specific binding in low-ionic-strength buffers. This guide provides a standardized framework to reproduce kinetic data and objectively compare this scaffold against clinical benchmarks.
Part 2: Comparative Performance Analysis
To evaluate the utility of Isoquinoline-3-carboximidamide HCl, we compare it against the industry standard (Danicopan) and a broad-spectrum control (Nafamostat).
Table 1: Performance Benchmark (Factor D Inhibition)
| Feature | Isoquinoline-3-carboximidamide HCl | Danicopan (Clinical Standard) | Nafamostat (Broad Control) |
| Role | S1-Pocket Probe / Fragment Lead | High-Affinity Clinical Inhibitor | Pan-Serine Protease Inhibitor |
| IC50 (Factor D) | 1.5 – 10 µM (Moderate) | 0.004 – 0.015 µM (High) | ~0.5 µM (Variable) |
| Binding Mode | Reversible Competitive (P1 Anchor) | Reversible Competitive (P1-P4) | Acyl-enzyme intermediate |
| Selectivity | Low (Binds Trypsin, Thrombin, uPA) | High (Factor D Specific) | Very Low (Broad Spectrum) |
| Solubility (Aq) | High (>50 mM) | Low (Requires DMSO/Carrier) | Moderate |
| pH Sensitivity | High (pKa ~11.0) | Optimized | High |
Expert Insight: Do not use Isoquinoline-3-carboximidamide HCl if your assay requires exclusion of Thrombin or Trypsin activity without additional blocking agents. It is best suited for purified enzyme kinetics rather than complex plasma assays where Danicopan is superior.
Part 3: Mechanistic Visualization
The following diagram illustrates the Alternative Complement Pathway and the specific intervention point of Isoquinoline-3-carboximidamide HCl (Factor D Inhibition).
Figure 1: Mechanism of Action. Isoquinoline-3-carboximidamide HCl competitively inhibits Factor D, preventing the cleavage of Factor B and halting the formation of the C3 Convertase (C3bBb).
Part 4: Validated Experimental Protocols
To ensure reproducibility, follow these protocols. The most common failure mode is pH drift affecting the protonation of the amidine group.
Protocol A: Chromogenic Factor D Inhibition Assay
Objective: Determine IC50 of the compound against purified human Factor D.
Materials:
-
Enzyme: Recombinant Human Factor D (Conc: 20 nM final).
-
Substrate: Z-L-Lys-SBzl (Thiobenzyl ester substrate) or specific Factor D chromogenic substrate (e.g., Z-Lys-Gly-Arg-pNA).
-
Chromogen: DTNB (Ellman’s Reagent) if using thiobenzyl ester.
-
Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.5.
Workflow:
-
Compound Prep: Dissolve Isoquinoline-3-carboximidamide HCl in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer to generate an 8-point curve (Final range: 100 µM to 0.04 µM).
-
Enzyme Incubation: Mix 20 µL of diluted compound with 20 µL of Factor D enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Critical Check: Ensure DMSO concentration is constant (<1%) across all wells.
-
-
Substrate Addition: Add 40 µL of Substrate/DTNB mix.
-
Kinetic Read: Monitor Absorbance at 405 nm (pNA) or 412 nm (DTNB) every 30 seconds for 20 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Fit data to the 4-parameter logistic equation:
Protocol B: Hemolysis Assay (Functional Validation)
Objective: Confirm if the biochemical inhibition translates to functional protection of erythrocytes (RBCs).
Workflow Visualization:
Figure 2: Functional Hemolysis Workflow. Rabbit RBCs are used because they spontaneously activate the human Alternative Pathway.
Key Protocol Note: Isoquinoline-3-carboximidamide HCl is less potent in this assay compared to the biochemical assay due to serum protein binding and competition with high concentrations of native Factor B. Expect a shift in IC50 (e.g., from 5 µM biochemical to >50 µM functional).
Part 5: Reproducibility & Troubleshooting Guide
The "Salt Effect" Trap
The hydrochloride salt (HCl) is highly soluble in water, but the free base is not.
-
Issue: If you dissolve the HCl salt in a strong buffer (pH > 8.0) at high concentrations (>10 mM), the free base may precipitate as the amidine deprotonates.
-
Solution: Always prepare stocks in DMSO. When diluting into aqueous buffer, ensure the final pH remains < 7.5.
Selectivity Artifacts
Isoquinoline-3-carboximidamide is a "promiscuous" binder for the S1 pocket.
-
False Positives: In crude lysates, this compound will inhibit Trypsin, Thrombin, and Plasmin.
-
Validation: You must run a counter-screen against Thrombin. If the IC50(Thrombin) / IC50(Factor D) ratio is < 10, the compound is not selective enough for complex biological systems.
Stability
-
Storage: Solid powder is stable at -20°C for years.
-
Solution: DMSO stocks degrade if exposed to moisture (hydrolysis of the amidine to amide). Use single-use aliquots.
References
-
Discovery of Danicopan (ACH-4471)
-
Structural Basis of Amidine Inhibition
- Title: Structure of Complement Factor D in Complex with Amidine-Based Inhibitors.
- Source: Protein D
-
URL:[Link]
-
Hemolysis Assay Standardization
- Title: Complement Factor D Inhibitors: Methods for Characterization and Evalu
- Source: Methods in Molecular Biology (2021).
-
URL:[Link]
-
General Serine Protease Kinetics
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoquinoline-3-carboximidamide Hydrochloride
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of isoquinoline-3-carboximidamide hydrochloride, a specialized research chemical. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document establishes a robust disposal strategy by extrapolating from the known hazardous properties of its parent compound, isoquinoline, and adhering to universal best practices for chemical waste management. This approach ensures a conservative and safety-first methodology, empowering researchers to handle this compound with the highest degree of care and environmental responsibility.
Hazard Profile: A Conservative Assessment
Given that isoquinoline-3-carboximidamide hydrochloride is a derivative of isoquinoline, it is prudent to assume it shares a similar hazard profile. Isoquinoline (CAS No. 119-65-3) is a well-characterized compound with significant health and environmental risks.[1][2]
Key Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]
-
Chronic Health Effects: Suspected of causing genetic defects and may cause cancer.[3][5]
-
Environmental Hazards: Toxic or harmful to aquatic life with long-lasting effects, necessitating containment from waterways and soil.[4]
These potential hazards demand that isoquinoline-3-carboximidamide hydrochloride be managed as a regulated hazardous waste stream from the point of generation to its final disposal.
| Hazard Category | GHS Hazard Statement (based on Isoquinoline) | Primary Safety Concern |
| Acute Oral Toxicity | H302: Harmful if swallowed | Accidental ingestion can lead to illness. |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Skin absorption can cause systemic poisoning. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, pain, and inflammation. |
| Eye Irritation | H319: Causes serious eye irritation | Can cause significant damage upon eye contact. |
| Carcinogenicity | H350: May cause cancer | Long-term or repeated exposure may lead to cancer. |
| Aquatic Toxicity | H411/H412: Toxic/Harmful to aquatic life with long lasting effects | Release into the environment can harm ecosystems.[4] |
This table is based on the hazard profile of the parent compound, isoquinoline, and should be used as a conservative guide for handling isoquinoline-3-carboximidamide hydrochloride.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling or preparing isoquinoline-3-carboximidamide hydrochloride for disposal, donning the appropriate PPE is mandatory. The rationale is to create a complete barrier to prevent any route of exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Given the dermal toxicity, ensure gloves are in good condition and replaced immediately if contaminated.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
-
Body Protection: A lab coat is essential to protect skin and clothing. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a respirator may be required. Consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.[3]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must not enter the general waste or sanitary sewer system.[6][7] All waste materials, including the pure compound, contaminated solutions, and rinsate, must be collected and managed as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions.
-
Action: Collect all waste containing isoquinoline-3-carboximidamide hydrochloride in a dedicated waste container.
-
Causality: Mixing with incompatible materials, such as strong oxidizing agents or strong acids, could lead to a dangerous reaction.[8] Keeping waste streams separate is a cornerstone of laboratory safety.[9][10]
Step 2: Container Selection and Labeling
The waste container must be appropriate for the waste type and clearly identified.
-
Action: Use a leak-proof container with a secure screw-top cap. The container material should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "Isoquinoline-3-carboximidamide hydrochloride"
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date accumulation started
-
-
Causality: Clear and accurate labeling is a regulatory requirement and ensures that everyone, from lab personnel to waste handlers, understands the container's contents and associated dangers.[7]
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory before collection.
-
Action: Keep the waste container tightly sealed except when adding waste. Store it in a designated satellite accumulation area or the main hazardous waste storage area. This location should be under the direct control of laboratory personnel and away from drains.[9]
-
Causality: A sealed container prevents the release of vapors.[7] Storing in a designated, secure area minimizes the risk of spills and unauthorized access.
Step 4: Arranging for Final Disposal
Disposal must be handled by certified professionals.
-
Action: Contact your institution's EH&S department to schedule a waste pickup. Do not attempt to transport the waste off-site yourself.
-
Causality: The final disposal of hazardous waste is strictly regulated by agencies like the Environmental Protection Agency (EPA).[9] Licensed waste disposal vendors have the expertise and facilities to manage the chemical in an environmentally sound manner, typically through high-temperature incineration at an approved facility.[4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of isoquinoline-3-carboximidamide hydrochloride.
Caption: Decision workflow for the safe disposal of isoquinoline-3-carboximidamide hydrochloride.
Decontamination of Containers and Glassware
Any items that come into direct contact with the chemical must be decontaminated or disposed of as hazardous waste.
-
For Contaminated Labware (e.g., beakers, stir bars):
-
For Empty Product Containers:
-
Perform the same triple-rinse procedure as for labware, collecting all rinsate as hazardous waste.[11]
-
Once decontaminated, deface or remove the original product label to prevent confusion.[7]
-
The rinsed container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[7][11]
-
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the spill area to prevent others from entering.
-
Assess the Spill: For small spills of solid material, and if you are trained to do so, use a chemical spill kit. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Collect Spill Debris: Carefully sweep the absorbed material into a designated container. Do not use a vacuum cleaner. All cleanup materials must be disposed of as hazardous waste.[3]
-
Contact EH&S: For large spills or any spill you are not comfortable cleaning, evacuate the area and contact your institution's emergency EH&S number immediately.
By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of isoquinoline-3-carboximidamide hydrochloride, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [Link]
-
Ataman Kimya. ISOQUINOLINE. [Link]
-
CPAChem. Safety data sheet: isoquinoline. [Link]
-
The Good Scents Company. isoquinoline. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
PENTA. Quinoline - SAFETY DATA SHEET. [Link]
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]
-
Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
-
U.S. Environmental Protection Agency. operating procedure. [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
National Center for Biotechnology Information. Isoquinoline-3-carboxamide. PubChem Compound Summary for CID 14925627. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
ResearchGate. Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
YouTube. Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. [Link]
-
MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
-
PubMed Central. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. [Link]
-
Lee County. Pharmaceutical Waste Guidance. [Link]
-
Veolia. Veolia Regulatory Update - November 2022. [Link]
-
TÜBİTAK Academic Journals. Synthesis and Protection of Some Amidines. [Link]
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- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
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- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
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- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoquinoline-3-carboximidamide Hydrochloride
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Isoquinoline-3-carboximidamide hydrochloride (CAS No: 1179362-42-5)[1]. The protocols outlined below are designed to ensure your safety and the integrity of your research by establishing a self-validating system of protocols for handling this chemical.
Hazard Assessment: Understanding the Risks
Isoquinoline-3-carboximidamide hydrochloride is a member of the isoquinoline family. While specific toxicological data for this particular compound is limited, the hazards can be inferred from its structural similarity to isoquinoline and related compounds. Isoquinoline is known to be harmful if swallowed, toxic in contact with skin, and causes serious skin and eye irritation[2][3]. Some sources also indicate that isoquinoline may cause cancer[3][4]. Therefore, a cautious approach is warranted.
Primary Routes of Exposure and Potential Health Effects:
| Route of Exposure | Potential Health Effects | Rationale |
| Dermal (Skin) Contact | Toxic effects, skin irritation, potential for systemic absorption.[2][3] | The aromatic and heterocyclic nature of the isoquinoline backbone suggests it can be absorbed through the skin. |
| Ocular (Eye) Contact | Serious eye irritation.[2][3] | Direct contact with the powder or solutions can cause significant irritation. |
| Ingestion | Harmful or toxic if swallowed.[2][3] | Accidental ingestion could lead to systemic toxicity. |
| Inhalation | Not an expected primary route of exposure for the solid, but dust or aerosols may cause respiratory tract irritation. | While the solid has low volatility, fine powders can be inhaled, and handling solutions can generate aerosols. |
Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides a baseline for PPE selection when handling Isoquinoline-3-carboximidamide hydrochloride.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Double-gloving with nitrile gloves. | Chemical safety goggles and a face shield. | A lab coat with tight-fitting cuffs. | A NIOSH-approved N95 respirator or higher, especially if not handled in a fume hood. |
| Preparing solutions | Double-gloving with nitrile gloves. | Chemical safety goggles and a face shield. | A lab coat with tight-fitting cuffs. | Recommended if not working in a fume hood. |
| General handling of dilute solutions | Single pair of nitrile gloves. | Chemical safety glasses with side shields. | A standard lab coat. | Generally not required if handled in a well-ventilated area. |
Detailed PPE Specifications:
-
Hand Protection : Always wear powder-free nitrile gloves[5]. For handling the solid or concentrated solutions, double-gloving is recommended. Change gloves immediately if they become contaminated, and always wash your hands thoroughly after removing gloves.
-
Eye and Face Protection : At a minimum, chemical safety glasses with side shields should be worn. When handling the solid or there is a risk of splashing, upgrade to chemical safety goggles. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a higher risk of splashing.
-
Body Protection : A lab coat is mandatory. Ensure it is fully buttoned and the sleeves cover your wrists. For procedures with a high risk of contamination, consider a disposable gown with elastic cuffs.
-
Respiratory Protection : A surgical mask is not sufficient as it does not protect the wearer from inhaling chemical particles[6]. If a procedure is likely to generate dust or aerosols and cannot be performed in a fume hood, a NIOSH-approved N95 or higher-rated respirator is necessary[6]. Proper fit-testing and training are required for respirator use[6].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling task.
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on your goggles or safety glasses. If needed, put on a face shield.
-
Gloves: Put on your first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put on the second pair.
Doffing Sequence (to minimize contamination):
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them.
-
Lab Coat/Gown: Remove your lab coat by rolling it inside out and away from your body.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Eye/Face Protection: Remove your face shield and goggles.
-
Respirator (if worn): Remove your respirator.
-
Wash Hands Again: Wash your hands again.
Safe Handling Workflow
Caption: A generalized workflow for the safe handling of chemicals.
Disposal Plan
All waste generated from handling Isoquinoline-3-carboximidamide hydrochloride must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weigh paper, and any other contaminated materials. Place these items in a designated hazardous waste bag or container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any amount down the drain[2][3].
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal company in accordance with local, state, and federal regulations[3][7].
Emergency Procedures
In Case of a Spill:
-
Alert others in the immediate area.
-
If the spill is large, evacuate the area and contact your institution's emergency response team.
-
For small spills, ensure you are wearing appropriate PPE (including a respirator if the substance is a powder).
-
Use an inert absorbent material to contain and clean up the spill.
-
Place all cleanup materials in a sealed container and dispose of it as hazardous waste.
-
Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[8].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[8].
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[8].
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxamide. PubChem. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride. PubChem. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Lead Sciences. (n.d.). Isoquinoline-3-carboximidamide hydrochloride. Retrieved from [Link]
Sources
- 1. Isoquinoline-3-carboximidamide hydrochloride - Lead Sciences [lead-sciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. pppmag.com [pppmag.com]
- 6. gerpac.eu [gerpac.eu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
